Epanolol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |
InChI Key |
YARKMNAWFIMDKV-RGATXGMCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C#N)O)NCCNC(=O)CC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Epanolol-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Epanolol-d5, a deuterated analog of the beta-blocker Epanolol. It is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development, pharmacokinetic studies, and other research requiring precise quantification of Epanolol in biological matrices. This document details its primary application as an internal standard, its chemical properties, and provides illustrative experimental protocols and workflows.
Introduction to Epanolol and the Role of this compound
Epanolol is a selective beta-1 adrenergic receptor antagonist that has been investigated for the treatment of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3][4] Like other beta-blockers, it exerts its therapeutic effects by blocking the action of catecholamines at beta-1 receptors in the heart, leading to a decrease in heart rate and cardiac contractility.[4]
In research and clinical development, the accurate quantification of a drug like Epanolol in biological samples (e.g., plasma, urine) is crucial for pharmacokinetic and bioequivalence studies.[5] This is where this compound plays a critical role. This compound is a stable isotope-labeled version of Epanolol, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical properties but allows it to be distinguished from the non-labeled Epanolol by mass spectrometry.[6] Consequently, the primary and pivotal use of this compound in research is as an internal standard for the quantitative analysis of Epanolol in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development due to its ability to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5][6]
Chemical Properties: Epanolol vs. This compound
The physical and chemical properties of this compound are nearly identical to those of Epanolol, with the primary difference being a slight increase in molecular weight due to the presence of five deuterium atoms.
| Property | Epanolol | This compound (Predicted) |
| Chemical Formula | C₂₀H₂₃N₃O₄[9][10][11][12] | C₂₀H₁₈D₅N₃O₄ |
| Molecular Weight | 369.41 g/mol [10][11][13] | ~374.44 g/mol |
| IUPAC Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide[9] | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide-d5 |
| CAS Number | 86880-51-5[11][13][14] | Not available |
| Melting Point | 118-120 °C[13] | ~118-120 °C |
| Boiling Point | 689.7±55.0 °C (Predicted)[13] | ~689.7±55.0 °C (Predicted) |
| pKa | 9.87±0.15 (Predicted)[13] | ~9.87±0.15 (Predicted) |
| Solubility | Soluble in DMSO[13] | Soluble in DMSO |
Experimental Protocol: Quantification of Epanolol in Human Plasma using this compound
The following is a representative experimental protocol for the quantification of Epanolol in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established bioanalytical methods for similar small molecule drugs.[6][15][16]
Materials and Reagents
-
Epanolol reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Epanolol and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Epanolol by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each well, except for the blank samples (to which 10 µL of methanol is added).
-
Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Epanolol: [M+H]⁺ > fragment ion (e.g., m/z 370.2 > fragment) this compound: [M+H]⁺ > fragment ion (e.g., m/z 375.2 > fragment) |
| Collision Energy | Optimized for each transition |
Note: The exact MRM transitions and collision energies would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Visualizations
Bioanalytical Workflow for Epanolol Quantification
References
- 1. What is Epanolol used for? [synapse.patsnap.com]
- 2. An overview of clinical trial experience with epanolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of epanolol on intra-arterial ambulatory blood pressure and baroreceptor heart rate reflex in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. jetir.org [jetir.org]
- 9. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Epanolol - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Epanolol CAS#: 86880-51-5 [amp.chemicalbook.com]
- 14. Epanolol | 86880-51-5 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Chemical structure and properties of Epanolol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and inferred biological activity of Epanolol-d5, a deuterated analog of the β1-selective adrenergic receptor antagonist, Epanolol. Given the limited direct experimental data on this compound, this document leverages extensive information available for Epanolol to provide a comprehensive resource. All quantitative data is presented in structured tables, and detailed experimental protocols, based on established methodologies for similar compounds, are provided.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of Epanolol where five hydrogen atoms have been replaced by deuterium. This labeling is typically on the ethylamino group, which is a common site for metabolic activity. The primary difference between Epanolol and this compound is their molecular weight, which can be utilized in various research applications, particularly in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of Epanolol and this compound
| Property | Epanolol | This compound |
| IUPAC Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl-d5]-2-(4-hydroxyphenyl)acetamide (representative) |
| Molecular Formula | C₂₀H₂₃N₃O₄ | C₂₀H₁₈D₅N₃O₄ |
| Molecular Weight | 369.42 g/mol | 374.45 g/mol [1] |
| CAS Number | 86880-51-5 | Not available (unlabeled CAS: 86880-51-5) |
| Appearance | White to off-white solid | Presumed to be a white to off-white solid |
| Solubility | Soluble in methanol, DMSO | Presumed to be soluble in methanol, DMSO |
Mechanism of Action and Signaling Pathway
Epanolol is a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[2] This means that while it blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β1-receptors, it also possesses a partial agonist effect.[2] This dual action leads to a reduction in heart rate and blood pressure, particularly during exercise, while causing less bradycardia at rest compared to β-blockers without ISA.
The primary signaling pathway for β1-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Epanolol, as an antagonist, inhibits this cascade.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of Epanolol and can be adapted for this compound.
Synthesis of Epanolol
The synthesis of Epanolol can be achieved through a multi-step process, as described in the chemical literature. A general workflow is presented below. For the synthesis of this compound, deuterated reagents would be incorporated at the appropriate steps.
References
In-Depth Technical Guide: Synthesis and Purification of Deuterated Epanolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Epanolol, a selectively deuterated analog of the β-adrenergic blocker. Deuterium labeling of pharmaceuticals is a strategic approach to enhance their pharmacokinetic profiles, potentially leading to improved metabolic stability, reduced toxicity, and an extended half-life. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification methodologies, and analytical techniques for the characterization of deuterated Epanolol.
Introduction to Deuterated Epanolol
Epanolol is a β1-selective adrenoceptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris. The introduction of deuterium at specific molecular positions can significantly alter the drug's metabolic fate by leveraging the kinetic isotope effect. This effect can slow down enzymatic metabolism, leading to a more favorable pharmacokinetic profile. This guide focuses on a targeted deuteration strategy for Epanolol to achieve these benefits.
Synthetic Pathway
The synthesis of deuterated Epanolol can be approached by preparing two key deuterated intermediates, which are then coupled and subsequently deprotected. The general synthetic route for non-deuterated Epanolol involves the reaction of an amine with an epoxide, a common strategy for beta-blocker synthesis. For the deuterated analog, this involves the synthesis of a deuterated amine intermediate and a deuterated epoxide intermediate.
Caption: Proposed synthetic pathway for deuterated Epanolol.
Experimental Protocols
The following protocols are based on established synthetic methodologies for beta-blockers and general techniques for deuterium labeling. Researchers should optimize these conditions based on their specific laboratory setup and available deuterated starting materials.
Synthesis of Deuterated N-(2-aminoethyl)-2-(4-benzyloxyphenyl)acetamide (Intermediate 1)
Protocol:
-
Amidation: To a solution of deuterated 4-benzyloxyphenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of deuterated ethylenediamine (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated amide.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Deuterated 1-(2-Cyanophenoxy)-2,3-epoxypropane (Intermediate 2)
Protocol:
-
Epoxidation: To a solution of 2-cyanophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add deuterated epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated epoxide.
-
Purify the product by vacuum distillation or column chromatography.
Coupling of Intermediates and Deprotection to Yield Deuterated Epanolol
Protocol:
-
Coupling Reaction: Dissolve deuterated N-(2-aminoethyl)-2-(4-benzyloxyphenyl)acetamide (Intermediate 1, 1.0 eq) and deuterated 1-(2-cyanophenoxy)-2,3-epoxypropane (Intermediate 2, 1.1 eq) in a suitable protic solvent like ethanol or isopropanol.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude protected deuterated Epanolol.
-
Deprotection: Dissolve the crude product in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 6-8 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude deuterated Epanolol.
Purification of Deuterated Epanolol
Purification of the final product is critical to remove any unreacted starting materials, byproducts, and catalyst residues. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.
Caption: General workflow for the purification of deuterated Epanolol.
HPLC Purification Protocol:
-
Column Selection: A reversed-phase C18 column is typically suitable for the purification of beta-blockers.
-
Mobile Phase Preparation: A common mobile phase for beta-blocker separation consists of a mixture of acetonitrile or methanol and a phosphate buffer, with the pH adjusted to around 3.0.[1] The exact ratio should be optimized for the best separation.
-
Sample Preparation: Dissolve the crude deuterated Epanolol in a minimal amount of the mobile phase.
-
Chromatography: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified deuterated Epanolol.
Table 1: HPLC Purification Parameters (Example)
| Parameter | Value |
| Column | C18, 5 µm, 250 x 10 mm |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (10 mM, pH 3.0) (15:15:70, v/v/v)[1] |
| Flow Rate | 4 mL/min |
| Detection | UV at 226 nm |
| Injection Volume | 500 µL |
Data Presentation and Characterization
Accurate characterization of the final product is essential to confirm its identity, purity, and the extent of deuteration.
Table 2: Expected Analytical Data for Deuterated Epanolol
| Analysis | Expected Result |
| Chemical Purity (HPLC) | > 98% |
| Isotopic Purity (MS) | > 95% deuterium incorporation |
| ¹H NMR | Signals corresponding to non-deuterated protons; absence or significant reduction of signals at deuterated positions. |
| ¹³C NMR | Characteristic signals for the Epanolol carbon skeleton. |
| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the mass of the deuterated Epanolol isotopologue. |
| Yield | Variable, dependent on optimization of each step. |
Isotopic Purity Analysis
The isotopic purity is a critical parameter for deuterated drugs. It is typically determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms (isotopologues).[2][3] High-resolution mass spectrometry (HRMS) is particularly useful for this analysis.[3]
Caption: Workflow for determining the isotopic purity of deuterated Epanolol.
Signaling Pathway of Epanolol
Epanolol exerts its therapeutic effect by blocking β1-adrenergic receptors, primarily in the heart. This action inhibits the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.
Caption: Simplified signaling pathway of β1-adrenergic receptor and the inhibitory action of Epanolol.
Conclusion
The synthesis and purification of deuterated Epanolol present a viable strategy for developing a potentially improved therapeutic agent. This guide provides a foundational framework for its preparation and characterization. Successful implementation will require careful optimization of each synthetic and purification step, along with rigorous analytical validation to ensure the final product meets the required standards of chemical and isotopic purity. The methodologies outlined here are intended to serve as a starting point for researchers in the field of drug development and medicinal chemistry.
References
- 1. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Epanolol-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Epanolol-d5, a deuterated analog of the selective β1-adrenergic receptor antagonist, Epanolol. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, presented in a clear and structured format to support research and development activities.
Core Compound Details: this compound
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 86880-51-5 (unlabeled) | [1][2][3][4] |
| Molecular Formula | C20H18D5N3O4 | [1] |
| Molecular Weight | 374.45 g/mol | [1] |
Physicochemical Properties of Epanolol (Unlabeled)
| Property | Value |
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.41 g/mol |
| Melting Point | 118-120 °C |
| Boiling Point (Predicted) | 689.7±55.0 °C |
| Density (Predicted) | 1.28±0.1 g/cm3 |
| pKa (Predicted) | 9.87±0.15 |
| Solubility | Soluble in DMSO |
Mechanism of Action & Signaling Pathway
Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[5][6] This dual mechanism allows it to block the effects of high catecholamine levels (like adrenaline and noradrenaline) during stress or exercise, while providing a low level of receptor stimulation at rest. This results in a reduction of heart rate and myocardial contractility, which are beneficial in conditions like angina pectoris and hypertension.[5]
The primary signaling pathway for β1-adrenergic receptors involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and a subsequent increase in intracellular calcium. This cascade results in increased heart rate and contractility.[7] As a partial agonist, epanolol modulates this pathway by competing with endogenous catecholamines for receptor binding, thus dampening the overall signaling response while maintaining a baseline level of activation.
Below is a diagram illustrating the β1-adrenergic receptor signaling pathway and the action of Epanolol.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, methodologies for the synthesis and analysis of similar β-blockers can be adapted.
Synthesis of Epanolol
A general synthesis for Epanolol has been described and involves the following key steps.[8] A more recent, sustainable synthesis protocol for the related compound atenolol using deep eutectic solvents (DES) has also been reported and may be adaptable.[9]
Experimental Workflow for Epanolol Synthesis
Caption: Epanolol Synthesis Workflow.
Determination of Epanolol in Plasma
High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of β-blockers like Epanolol in biological matrices such as plasma.[10][11][12]
Key Steps for HPLC Analysis:
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent (e.g., acetonitrile or methanol) to remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction: An alternative method where the drug is extracted from the aqueous plasma phase into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more advanced technique that uses a solid sorbent to isolate the analyte from the plasma matrix.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid). The exact composition is optimized to achieve good separation of the analyte from other plasma components.
-
Flow Rate: Typically around 1 mL/min.
-
-
Detection:
-
UV Detection: Epanolol has chromophores that allow for detection using a UV detector, typically in the range of 220-280 nm.
-
Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed.
-
Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective detection method, providing confirmation of the analyte's identity based on its mass-to-charge ratio.
-
Example HPLC Conditions for a Similar Compound (Atenolol): [10]
-
Column: Ace C18 reverse-phase
-
Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% trifluoroacetic acid
-
Detection: UV or Fluorescence
-
Internal Standard: A structurally similar compound (e.g., metoprolol) is often used to improve the accuracy and precision of the quantification.
Pharmacokinetics and Pharmacodynamics
Clinical studies on Epanolol have provided insights into its pharmacokinetic and pharmacodynamic properties.
| Parameter | Finding |
| Absorption | Rapidly absorbed after oral administration, with peak plasma concentrations reached in 1-2 hours.[13] |
| Metabolism | Primarily metabolized in the liver. |
| Elimination Half-life | Approximately 3-4 hours. |
| Clinical Efficacy | Effective in reducing angina frequency and improving exercise tolerance in patients with stable angina.[14][15] |
| Side Effects | Generally well-tolerated, with a potentially better side-effect profile compared to non-ISA β-blockers like atenolol, particularly concerning effects at rest.[14][15] |
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific experimental applications, further optimization of the described methodologies may be necessary.
References
- 1. scbt.com [scbt.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epanolol | 86880-51-5 [chemicalbook.com]
- 5. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 6. Clinical pharmacology of epanolol. Pharmacodynamic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Epanolol - Wikipedia [en.wikipedia.org]
- 9. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atenolol quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. What is Epanolol used for? [synapse.patsnap.com]
- 14. Effect of partial agonist activity on the side effects of beta-blockade in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of beta blockade with (epanolol) and without (atenolol) intrinsic sympathomimetic activity in stable angina pectoris. The Visacor Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Analytical Guidance for Epanolol-d5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the commercial availability of the deuterated internal standard, Epanolol-d5. It also outlines a representative analytical methodology for its quantification in biological matrices, which is crucial for pharmacokinetic and metabolic studies in drug development. The information presented here is intended to support researchers in sourcing this standard and developing robust bioanalytical assays.
Commercial Sourcing
This compound is available as a research chemical from specialized chemical suppliers. While a comprehensive list of all potential vendors is beyond the scope of this guide, it has been verified as available from suppliers such as Santa Cruz Biotechnology. For procurement, researchers are advised to contact such vendors directly to obtain quotes and lead times.
Quantitative Data
The precise quantitative data for a specific lot of this compound, including its chemical purity and isotopic enrichment, is provided on the Certificate of Analysis (CofA) from the supplier. Researchers must obtain the lot-specific CofA for their records and to ensure the accuracy of their experimental results. The following table summarizes the typical data found on a CofA for a deuterated standard like this compound.
| Parameter | Typical Specification | Data Source |
| Chemical Purity (by HPLC/UPLC) | ≥98% | Vendor CofA |
| Isotopic Enrichment | ≥99 atom % D | Vendor CofA |
| Molecular Formula | C₂₀H₁₈D₅N₃O₄ | Product Data Sheet |
| Molecular Weight | 374.45 g/mol | Product Data Sheet |
| Format | Solid or solution | Vendor Catalog |
Experimental Protocol: Quantification of this compound in a Biological Matrix
The following protocol is a representative method for the analysis of Epanolol and its deuterated internal standard, this compound, in a biological matrix such as human plasma. This method is based on established principles for the bioanalysis of beta-blockers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract the analyte and internal standard from the biological matrix and remove potential interferences.
-
Materials:
-
Human plasma samples
-
This compound internal standard spiking solution
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Ammonia solution
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike a known concentration of this compound into each plasma sample (except for blank matrix samples).
-
Pre-treat the samples, for example, by dilution with an aqueous solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the pre-treated plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances. A typical wash solution could be a mixture of methanol and water.
-
Elute the analyte and internal standard from the cartridges using an appropriate elution solvent, such as a mixture of methanol and acetonitrile containing an acid like formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other components and to detect and quantify it using mass spectrometry.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm) is a suitable choice.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible chromatography.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Epanolol and this compound need to be determined by infusing the individual compounds into the mass spectrometer. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of unlabeled Epanolol.
-
Optimization: Parameters such as collision energy and cone voltage should be optimized for each analyte to achieve maximum sensitivity.
-
3. Data Analysis
-
The concentration of Epanolol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of Epanolol.
Visualizations
The following diagrams illustrate a typical workflow for the bioanalysis of this compound and the general supply chain for acquiring this chemical standard.
References
Isotopic Purity of Epanolol-d5 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Epanolol-d5, a deuterated internal standard crucial for accurate quantification of the beta-blocker Epanolol in mass spectrometry-based bioanalytical studies. Ensuring the high isotopic purity of internal standards is paramount for the precision and reliability of pharmacokinetic and metabolic profiling.
Introduction to Epanolol and the Role of Isotopic Labeling
Epanolol is a selective β1-adrenoceptor antagonist used in the management of cardiovascular conditions such as hypertension and angina. Accurate measurement of its concentration in biological matrices is essential for drug development and clinical monitoring. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative mass spectrometry. They exhibit nearly identical physicochemical properties to the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects, thereby correcting for variability during sample preparation and analysis.
The isotopic purity of a SIL-IS, defined as the percentage of the labeled compound that is fully deuterated, is a critical parameter. The presence of unlabeled (d0) or partially labeled species can interfere with the quantification of the analyte, particularly at the lower limit of quantification (LLOQ), leading to inaccurate results.
Chemical Structures
The chemical structures of Epanolol and its deuterated analog, this compound, are fundamental to understanding their behavior in mass spectrometric analysis.
An In-depth Technical Guide to the Physical Properties of Epanolol vs. Epanolol-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Epanolol is a selective β1-adrenergic receptor antagonist that has been investigated for the management of cardiovascular conditions such as hypertension and angina pectoris.[1] Its mechanism of action involves blocking the effects of catecholamines at the β1-receptors in the heart, leading to a reduction in heart rate and contractility.[2] Isotopic labeling, particularly deuteration, is a common strategy in drug development to alter the pharmacokinetic profile of a drug. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, potentially slowing down metabolic processes and increasing the drug's half-life. This guide focuses on the physical properties of Epanolol and its deuterated form, Epanolol-d5, to provide a foundational understanding for further research and development.
Comparative Physical Properties
A direct comparison of the physical properties of Epanolol and this compound is hampered by the limited availability of experimental data for the deuterated compound. The following table summarizes the known quantitative data for Epanolol. The corresponding values for this compound are largely unavailable in the public domain and would require experimental determination.
| Property | Epanolol | This compound |
| Molecular Formula | C₂₀H₂₃N₃O₄ | C₂₀H₁₈D₅N₃O₄[3] |
| Molecular Weight | 369.41 g/mol | 374.45 g/mol [3] |
| Melting Point | 118-120 °C | Data not available |
| Boiling Point | 689.7 ± 55.0 °C (Predicted) | Data not available |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | Data not available |
| pKa | 9.87 ± 0.15 (Predicted) | Data not available |
| logP (Octanol-Water) | 0.9 | Data not available |
| Solubility | Soluble in DMSO | Data not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of Epanolol and this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid compound transitions to a liquid state.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample (Epanolol or this compound) is packed into a thin-walled capillary tube, closed at one end, to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
-
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Signaling Pathway and Experimental Workflow Diagrams
Beta-1 Adrenergic Receptor Signaling Pathway
Epanolol acts as an antagonist at the beta-1 adrenergic receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1][4] The canonical signaling pathway is depicted below.
Figure 1: Beta-1 Adrenergic Receptor Signaling Pathway.
Proposed Experimental Workflow for Comparative Analysis
A logical workflow for the comparative physicochemical characterization of Epanolol and this compound is outlined below.
Figure 2: Experimental workflow for comparative analysis.
Conclusion
This technical guide provides a foundational overview of the physical properties of Epanolol and its deuterated analog, this compound. While there is a significant data gap for the deuterated compound, the provided experimental protocols offer a clear path for its characterization. The visualization of the beta-1 adrenergic receptor signaling pathway and the proposed experimental workflow are intended to aid researchers in their study of these compounds. Further experimental investigation into the physicochemical properties of this compound is crucial for a complete comparative analysis and for understanding the potential impact of deuteration on its behavior.
References
- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Transmitting the Signal: Structure of the β1-Adrenergic Receptor-Gs Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Isotope Effects of Epanolol-d5 in Bioanalytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Epanolol-d5 as an internal standard in bioanalytical assays, with a focus on its isotopic effects. Epanolol is a selective beta-1 adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3] Accurate quantification of Epanolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to ensure the accuracy and precision of these measurements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6]
The Role of Deuterated Internal Standards
In quantitative bioanalysis, especially with LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[4][7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope, in this case, hydrogen with deuterium. This compound is chemically identical to Epanolol, but has a higher molecular weight due to the five deuterium atoms. This subtle difference allows it to be distinguished by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly to the unlabeled analyte during sample preparation, chromatography, and ionization.[5][7]
The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variations that can occur during the analytical process. These variations can include:
-
Matrix Effects: Differences in the composition of biological samples (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[4]
-
Extraction Recovery: Losses of the analyte during sample preparation steps are accounted for, as the SIL-IS will be lost to the same extent.
-
Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system are normalized by the consistent signal ratio.
Isotope Effects of this compound
While deuterated standards are highly effective, it is important to be aware of potential isotope effects. These are primarily observed as slight differences in chromatographic retention time and, in some cases, fragmentation patterns in the mass spectrometer.
-
Chromatographic Isotope Effect: Deuterium substitution can sometimes lead to a slight decrease in retention time on reverse-phase liquid chromatography columns compared to the non-deuterated analyte.[7] This is due to the slightly different physicochemical properties imparted by the heavier isotope. While this effect is usually minimal, it is a critical parameter to evaluate during method development to ensure co-elution or near co-elution, which is important for effective matrix effect compensation.
-
Mass Spectrometric Isotope Effects: The fragmentation of the deuterated and non-deuterated compounds in the mass spectrometer should be similar. However, the position of the deuterium labels on the molecule can influence fragmentation pathways. It is crucial to select mass transitions for both the analyte and the internal standard that are specific, sensitive, and free from cross-talk or interference.[8]
Quantitative Data Summary
For a typical LC-MS/MS assay of Epanolol using this compound as an internal standard, the following mass spectrometric parameters would be determined. The exact mass-to-charge ratios (m/z) will depend on the specific adduct ion formed (e.g., [M+H]+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epanolol | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
| This compound | [Precursor of Epanolol + 5] | [To be determined experimentally] | [To be determined experimentally] |
Note: The precursor ion for this compound will be 5 Daltons higher than that of Epanolol. The product ions and collision energies need to be optimized during method development.
Experimental Protocols
The following is a generalized protocol for the quantification of Epanolol in human plasma using this compound as an internal standard by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a specified time to ensure separation of Epanolol from other matrix components.
-
Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the optimized precursor-to-product ion transitions for both Epanolol and this compound.
-
Visualizations
Caption: Bioanalytical workflow for Epanolol quantification.
Epanolol, as a beta-blocker, exerts its therapeutic effect by modulating the signaling pathways of the sympathetic nervous system.[1][2]
Caption: Epanolol's mechanism of action on the beta-1 adrenergic signaling pathway.
References
- 1. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 2. What is Epanolol used for? [synapse.patsnap.com]
- 3. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. texilajournal.com [texilajournal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Epanolol-d5: Stability and Storage Technical Guide
Introduction to Epanolol
Epanolol is a beta-blocker, specifically a β1-selective adrenoceptor antagonist, that has been investigated for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Its mechanism of action involves blocking the effects of catecholamines, like adrenaline and noradrenaline, at the β1-adrenergic receptors, primarily located in the heart.[1][2] This action leads to a reduction in heart rate, cardiac output, and blood pressure.[1][2] Epanolol-d5 is a deuterated version of Epanolol, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution is often utilized in drug metabolism and pharmacokinetic (DMPK) studies.
General Stability of Beta-Blockers
While specific data on Epanolol's degradation is limited, studies on other beta-blockers, such as propranolol and atenolol, provide insights into potential stability challenges. Propranolol, for instance, is known to be susceptible to photodegradation.[3] Stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), have been developed for other beta-blockers like atenolol to separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5]
Storage and Handling of Deuterated Compounds
Deuterated compounds require careful handling to maintain their isotopic and chemical purity. The following are general best practices for storage and handling:
-
Protection from Moisture: Many organic compounds are hygroscopic. Exposure to moisture can lead to degradation or affect the physical properties of the compound. It is recommended to handle deuterated compounds in a dry environment.[6]
-
Inert Atmosphere: To prevent oxidation and isotopic exchange (especially for labile deuterium atoms), it is advisable to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon.[6][7]
-
Controlled Temperature: For many pharmaceutical compounds, storage at controlled room temperature or in a refrigerator is standard. Some deuterated compounds, particularly those in solution, may require refrigeration to minimize degradation and solvent evaporation.[6][8][9] However, freezing should be avoided for certain solvents.[6] Unopened containers of some deuterated compounds are best stored refrigerated to maximize shelf life.[7][8]
-
Protection from Light: As some beta-blockers are known to be light-sensitive, it is prudent to protect this compound from light to prevent photodegradation.[3] Amber vials or storage in the dark are recommended.
Table 1: General Storage Recommendations for Deuterated Compounds
| Condition | Recommendation | Rationale |
| Temperature | Store at controlled room temperature or refrigerated (2-8 °C). Avoid freezing for solutions. | To slow down chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and isotopic exchange.[6][7] |
| Moisture | Protect from humidity. Store with desiccants if necessary. | To prevent hydrolysis and other moisture-related degradation.[6] |
| Light | Store in light-resistant containers (e.g., amber vials) or in the dark. | To prevent photodegradation. |
Potential Degradation Pathways
Based on the structure of Epanolol and the known degradation pathways of similar compounds, potential degradation routes for this compound could include:
-
Hydrolysis: The ether and amide linkages in the Epanolol molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The secondary alcohol and the aromatic ring could be sites for oxidative degradation.
-
Photodegradation: The aromatic rings in the structure suggest a potential for degradation upon exposure to UV or visible light.[3]
A logical workflow for investigating these potential degradation pathways is outlined below.
References
- 1. What is Epanolol used for? [synapse.patsnap.com]
- 2. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 3. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. chromservis.eu [chromservis.eu]
- 8. ckgas.com [ckgas.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Profile of Epanolol-d5
Disclaimer: No specific Safety Data Sheet (SDS) for Epanolol-d5 is publicly available. This document has been compiled from scientific literature and chemical databases for Epanolol. The safety and handling precautions for this compound should be considered equivalent to those for the unlabeled compound. This guide is intended for use by researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Epanolol is a selective beta-1 adrenergic receptor antagonist.[1] The deuterated form, this compound, is primarily used in research, particularly in pharmacokinetic studies, as an internal standard for mass spectrometry-based quantification. The physical and chemical properties of Epanolol are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₃N₃O₄ | [2][3] |
| Molar Mass | 369.41 g/mol | [4] |
| CAS Number | 86880-51-5 | [4] |
| Appearance | Solid (presumed) | N/A |
| Solubility | No data available | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| pKa | No data available | N/A |
Toxicological Data
| Parameter | Data | Source |
| Acute Toxicity (Oral) | No specific LD50 data available for Epanolol. Beta-blocker overdoses can be lethal.[5] | [5] |
| Skin Corrosion/Irritation | No data available. | N/A |
| Eye Damage/Irritation | No data available. | N/A |
| Carcinogenicity | A review of 18 beta-adrenergic blockers did not identify significant concerns for carcinogenicity for the class.[6] | [6] |
| Mutagenicity | No data available for Epanolol. A review of other beta-blockers has summarized available mutagenicity data.[6] | [6] |
| Teratogenicity | No data available for Epanolol. A review of other beta-blockers has summarized available teratogenicity data.[6] | [6] |
| Signs of Overexposure | Bradycardia (slow heart rate), hypotension (low blood pressure), bronchospasm, and hypoglycemia. In severe cases, seizures and coma can occur.[5][7] | [5][7] |
Handling and Safety Precautions
Given the lack of a specific SDS, standard laboratory safety practices for handling potent pharmaceutical compounds should be followed.
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |
| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
First Aid Measures
In case of exposure, the following first aid measures are recommended:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Mechanism of Action and Signaling Pathway
Epanolol is a selective β1-adrenergic receptor antagonist with partial agonist activity.[8] Its primary therapeutic effects are in the management of cardiovascular conditions such as angina pectoris.[9][10] The mechanism involves blocking the action of catecholamines (e.g., adrenaline and noradrenaline) at β1-receptors in the heart muscle. This leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.[11]
Experimental Protocols
Synthesis of Epanolol
The synthesis of Epanolol has been described in the scientific literature.[4] The following is a generalized workflow based on the published method. For precise experimental details, including reagent quantities and reaction conditions, the original publication should be consulted.
Safety Pharmacology Studies
Standard safety pharmacology studies are conducted during drug development to assess potential adverse effects on major physiological systems.[12][13][14] While specific study protocols for Epanolol are not publicly available, a typical core battery of safety pharmacology studies would include assessments of the central nervous, cardiovascular, and respiratory systems.[12][14]
Central Nervous System (CNS) Assessment:
-
Methodology: A functional observational battery (FOB) or Irwin screen in rodents would be used to evaluate behavioral and neurological changes. This involves systematic observation of the animals' appearance, behavior, and motor function after administration of the test compound at various doses.
-
Parameters Observed: Changes in posture, gait, activity level, reflexes, and autonomic signs.
Cardiovascular System Assessment:
-
Methodology: In vivo studies in telemetered animals (e.g., dogs, non-human primates) allow for continuous monitoring of cardiovascular parameters. In vitro assays, such as the hERG assay, are used to assess the potential for QT interval prolongation.
-
Parameters Measured: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (PR, QRS, QT, QTc).
Respiratory System Assessment:
-
Methodology: Whole-body plethysmography in conscious, unrestrained animals is a common method to assess respiratory function.
-
Parameters Measured: Respiratory rate, tidal volume, and minute volume.
References
- 1. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Epanolol - Wikipedia [en.wikipedia.org]
- 5. clintox.org [clintox.org]
- 6. A toxicological review of beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Epanolol used for? [synapse.patsnap.com]
- 8. Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of clinical trial experience with epanolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modest antihypertensive effect of epanolol, a beta 1-selective receptor blocker with beta 1 agonist activity: an acute and long-term hemodynamic study at rest and during exercise and double crossover comparison with atenolol on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute systemic and antiischemic effects of epanolol in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Safety pharmacology studies | PPTX [slideshare.net]
- 14. Safety Pharmacology - IITRI [iitri.org]
Methodological & Application
Application Note: High-Throughput Quantification of Epanolol in Human Plasma Using Epanolol-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epanolol is a selective beta-1 adrenergic receptor antagonist that has been investigated for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Accurate and reliable quantification of Epanolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epanolol in human plasma. The use of a stable isotope-labeled internal standard, Epanolol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3]
This method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol is suitable for high-throughput analysis in a regulated bioanalytical environment.
Experimental Protocols
Materials and Reagents
-
Epanolol (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Epanolol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Epanolol stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Thaw plasma samples and calibration standards to room temperature.
-
To 100 µL of plasma, add 20 µL of the IS working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of beta-blockers.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epanolol: m/z 370.2 → 148.1 (Proposed based on typical fragmentation of similar structures)
-
This compound: m/z 375.2 → 153.1 (Proposed based on the addition of 5 Daltons to the parent and fragment ions)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][5] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of Epanolol and this compound.
-
Linearity and Range: The linearity of the method should be determined by analyzing calibration standards at a minimum of six different concentrations. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate. The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15%.
-
Matrix Effect: Investigated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the plasma matrix.
-
Recovery: The extraction efficiency of Epanolol from human plasma is determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: The stability of Epanolol in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 1: Quantitative Data Summary for Epanolol LC-MS/MS Method Validation
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy & Precision (Intra-day, n=6) | |
| LLOQ (1 ng/mL) | Accuracy: 95-105%, Precision (CV): < 10% |
| Low QC (3 ng/mL) | Accuracy: 98-102%, Precision (CV): < 8% |
| Mid QC (100 ng/mL) | Accuracy: 97-103%, Precision (CV): < 7% |
| High QC (800 ng/mL) | Accuracy: 96-104%, Precision (CV): < 6% |
| Accuracy & Precision (Inter-day, n=18) | |
| LLOQ (1 ng/mL) | Accuracy: 94-106%, Precision (CV): < 12% |
| Low QC (3 ng/mL) | Accuracy: 97-103%, Precision (CV): < 9% |
| Mid QC (100 ng/mL) | Accuracy: 96-104%, Precision (CV): < 8% |
| High QC (800 ng/mL) | Accuracy: 95-105%, Precision (CV): < 7% |
| Recovery | |
| Epanolol | 85 - 95% |
| This compound | 88 - 92% |
| Matrix Effect | |
| Normalized Matrix Factor | 0.95 - 1.05 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Epanolol.
Caption: Role of an internal standard in LC-MS/MS quantification.
References
- 1. What is Epanolol used for? [synapse.patsnap.com]
- 2. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Note and Protocol: Quantitative Analysis of Epanolol in Plasma by LC-MS/MS Using Epanolol-d5 as an Internal Standard
Disclaimer: As "Epanolol" is not a widely documented pharmaceutical compound in available scientific literature, this application note provides a representative protocol based on the well-established bioanalytical methods for a structurally similar beta-blocker, Atenolol. The deuterated internal standard used in this model is Atenolol-d7, analogous to the requested Epanolol-d5. This method should be fully validated for Epanolol before its application in regulated bioanalysis.
Introduction
Epanolol is a beta-adrenergic blocking agent used in the management of cardiovascular conditions such as hypertension. Accurate and reliable quantification of Epanolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epanolol in human plasma. The use of a stable isotope-labeled internal standard, this compound (represented here by Atenolol-d7), ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Epanolol reference standard (or Atenolol as a proxy)
-
This compound internal standard (IS) (or Atenolol-d7 as a proxy)
-
High-purity water (18.2 MΩ·cm)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Epanolol and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Epanolol by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and QC samples.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to obtain a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 5 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).[1]
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting Epanolol from plasma samples.[2][3]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 95:5 water:acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Epanolol) | m/z 267.2 → 145.1 (Quantifier), 267.2 → 116.1 (Qualifier) |
| MRM Transition (this compound) | m/z 274.2 → 152.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: MRM transitions for Epanolol and this compound are hypothetical and based on the fragmentation of Atenolol and Atenolol-d7. These must be optimized experimentally.
Method Validation Summary
The following table summarizes the expected performance characteristics of the validated method.
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | 80 - 110%[3] |
| Matrix Effect | Minimal and compensated by the internal standard |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Epanolol in plasma.
References
Application Note: Pharmacokinetic Analysis of Epanolol Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Epanolol in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs a deuterated internal standard (Epanolol-d5) to ensure high accuracy and precision, which is critical for pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of Epanolol. Included are comprehensive experimental procedures, data presentation in tabular format, and workflow diagrams to facilitate understanding and implementation.
Introduction
Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity (intrinsic sympathomimetic activity)[1][2][3]. It is developed for the treatment of cardiovascular conditions such as hypertension and angina pectoris[4][5]. Understanding the pharmacokinetic profile of Epanolol is essential for determining appropriate dosing regimens and evaluating its safety and efficacy.
Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard for quantitative LC-MS/MS assays. The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This application note details a robust LC-MS/MS method for the determination of Epanolol in plasma, utilizing this compound as the internal standard.
Pharmacokinetic Parameters of Epanolol
The pharmacokinetic profile of Epanolol has been investigated in various clinical settings. The following tables summarize key pharmacokinetic parameters obtained from studies in healthy young volunteers and elderly patients with angina.
Table 1: Pharmacokinetic Parameters of Epanolol in Healthy Young Volunteers after a Single Dose[6]
| Parameter | 200 mg Tablet (Fasting) | 200 mg Solution (Fasting) | 5 mg IV | 200 mg Tablet (With Food) |
| Cmax (ng/mL) | 30 - 40 | 30 - 40 | N/A | ~25% lower than fasting |
| Tmax (h) | 1.0 - 1.5 | 1.0 - 1.5 | N/A | N/A |
| Terminal Half-life (h) | ~20 | ~20 | ~3 (second phase) | ~20 |
| Bioavailability (%) | 7 - 8 | 7 - 8 | 100 | ~25% lower than fasting |
| Plasma Clearance (L/min) | N/A | N/A | 2.1 | N/A |
| Urinary Recovery (%) | ~1 | ~1 | ~25 | ~1 |
Table 2: Pharmacokinetic Parameters of Epanolol in Elderly Patients with Stable Angina after a 200 mg Oral Dose[1][2]
| Parameter | Single Dose (Mean ± SD) | Steady State (Mean ± SD) |
| Cmax (ng/mL) | 25.7 ± 17.0 | 32.4 ± 20.9 |
| Tmax (h) | 1.5 | 1.2 |
| Terminal Half-life (h) | 17 | N/A |
| AUC₀₋₂₄ (ng·h/mL) | 59.0 ± 29.8 | 78.4 ± 55.0 |
Experimental Protocols
This section outlines the detailed methodology for the quantification of Epanolol in plasma samples.
Materials and Reagents
-
Epanolol reference standard
-
This compound internal standard (hypothetical, to be synthesized)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Epanolol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Epanolol stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the 100 ng/mL internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (Hypothetical):
-
Epanolol: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 5) -> Q3 (Product Ion)
-
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of Epanolol.
Mechanism of Action of Epanolol
Caption: Signaling pathway of Epanolol's antagonist action.
References
- 1. Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of epanolol. Pharmacodynamic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 5. What is Epanolol used for? [synapse.patsnap.com]
Application of Epanolol-d5 in Drug Metabolism Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Epanolol-d5 as an internal standard in drug metabolism and pharmacokinetic studies of Epanolol. Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity, used in the management of hypertension and angina pectoris. Understanding its metabolic fate is crucial for effective drug development and clinical use. This compound, a stable isotope-labeled version of Epanolol, is an indispensable tool for accurate quantification of the parent drug in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Epanolol Metabolism and the Role of Deuterated Internal Standards
Epanolol undergoes significant first-pass metabolism in the liver, primarily through conjugation reactions.[1] The main routes of biotransformation for beta-blockers often involve glucuronidation and to a lesser extent, sulfation of hydroxyl groups, as well as oxidative metabolism by cytochrome P450 (CYP) enzymes. For accurate quantification of Epanolol in complex biological matrices such as plasma, urine, or liver microsomes, a robust analytical method is required.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS. Since this compound is chemically identical to Epanolol, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. However, due to its increased mass, it is readily distinguished by the mass spectrometer, allowing for reliable correction of any variability during sample preparation and analysis.
I. Quantitative Bioanalysis of Epanolol using this compound
This section outlines a typical LC-MS/MS method for the quantification of Epanolol in human plasma.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions: Based on the structure of Epanolol (Molar Mass: 369.41 g/mol ) and common fragmentation patterns of beta-blockers, the following transitions can be proposed. Optimal transitions should be determined by direct infusion of Epanolol and this compound standards.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epanolol | 370.2 | [Fragment 1] | [To be optimized] |
| [Fragment 2] | [To be optimized] | ||
| This compound | 375.2 | [Corresponding Fragment 1 + 5 Da] | [To be optimized] |
| [Corresponding Fragment 2 + 5 Da] | [To be optimized] |
Table 1: Hypothetical Mass Spectrometric Parameters for Epanolol and this compound. The precursor ion corresponds to the [M+H]+ adduct. Product ions would result from characteristic cleavages of the propanolamine side chain.
Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for a bioanalytical method for a beta-blocker using a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (%Bias) | |
| Intra-day | ± 10% |
| Inter-day | ± 13% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Table 2: Representative Bioanalytical Method Validation Data.
II. In Vitro Drug Metabolism Studies of Epanolol
This compound is also a valuable tool for in vitro drug metabolism studies, for example, using human liver microsomes (HLMs) to investigate metabolic stability and identify metabolites.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
1. Incubation
-
Prepare an incubation mixture containing:
-
Human Liver Microsomes (e.g., 0.5 mg/mL).
-
Epanolol (1 µM final concentration).
-
Phosphate buffer (pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (1 mM final concentration).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.
2. Sample Processing and Analysis
-
Process the samples as described in the bioanalytical protocol (centrifugation, evaporation, reconstitution).
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of Epanolol at each time point.
Data Presentation: Metabolic Stability Parameters
The disappearance of the parent drug over time is used to calculate key metabolic stability parameters.
| Parameter | Formula | Representative Value |
| Half-life (t1/2) | 0.693 / k | [To be determined] min |
| Intrinsic Clearance (CLint) | (0.693 / t1/2) / [microsomal protein] | [To be determined] µL/min/mg |
Table 3: Key Parameters for Assessing Metabolic Stability. 'k' is the first-order elimination rate constant.
III. Metabolite Identification Studies
While Epanolol is primarily metabolized through conjugation, oxidative metabolism can also occur. This compound can aid in distinguishing drug-related metabolites from endogenous matrix components.
Potential Metabolic Pathways
Based on the structure of Epanolol and the metabolism of similar beta-blockers, the following metabolic pathways are plausible:
-
Phase I (Oxidative) Metabolism:
-
Hydroxylation of the aromatic rings.
-
N-dealkylation of the side chain.
-
-
Phase II (Conjugation) Metabolism:
-
Glucuronidation of the secondary alcohol on the propanolamine side chain.
-
Glucuronidation of any hydroxylated metabolites.
-
Sulfate conjugation of phenolic hydroxyl groups.
-
Protocol for Metabolite Identification
-
Incubate Epanolol at a higher concentration (e.g., 10-50 µM) with HLMs or other in vitro systems (e.g., hepatocytes).
-
Process the samples as previously described, but without the addition of the internal standard in the quenching solution.
-
Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Post-acquisition data mining techniques, such as searching for predicted metabolite masses and common neutral losses (e.g., loss of glucuronic acid), can be employed to identify potential metabolites.
-
A parallel incubation with a deuterated analog can help confirm that observed signals are drug-related.
Conclusion
This compound is a critical tool for the accurate and precise quantification of Epanolol in biological matrices, which is essential for pharmacokinetic studies. Furthermore, it plays a supportive role in in vitro drug metabolism studies, aiding in the determination of metabolic stability and the identification of metabolites. The protocols and data presented here provide a comprehensive framework for researchers to utilize this compound in their drug development programs.
References
Application Note: Quantitative Analysis of Epanolol and Epanolol-d5 by LC-MS/MS
An application note and protocol for the LC-MS/MS analysis of the beta-blocker Epanolol and its deuterated internal standard, Epanolol-d5, is provided below for researchers, scientists, and drug development professionals.
Introduction
Chemical Structures
-
Epanolol: N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide[5]
Hypothesized LC-MS/MS Transition Parameters
The proposed MRM transitions for Epanolol and this compound are detailed in Table 1. These parameters are derived from the chemical structure and known fragmentation pathways of similar beta-blocker compounds. It is critical to note that these parameters require experimental verification and optimization. The transitions are based on positive electrospray ionization (ESI+), which is typical for the analysis of beta-blockers.
Table 1: Hypothesized LC-MS/MS Transition Parameters for Epanolol and this compound
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Proposed Collision Energy (CE) [eV] | Notes |
| Epanolol | 370.4 | 208.3 | 15 - 30 | [M+H]⁺, corresponding to the protonated molecule. |
| 120.1 | 20 - 40 | Proposed primary fragment for quantification. | ||
| 352.4 | 10 - 25 | Proposed secondary fragment for confirmation. | ||
| This compound | 375.4 | 208.3 | 15 - 30 | [M+H]⁺, assuming deuteration on the cyanophenoxy ring. |
| 120.1 | 20 - 40 | Proposed primary fragment for quantification. | ||
| 357.4 | 10 - 25 | Proposed secondary fragment for confirmation. |
Note: The exact m/z values for this compound and its fragments will depend on the location of the deuterium atoms. The values in the table are illustrative examples and must be confirmed based on the certificate of analysis for the deuterated standard.
Experimental Protocols
A detailed methodology for the development of an LC-MS/MS assay for Epanolol is provided below. This protocol is based on established methods for the analysis of other beta-blockers.[8]
1. Materials and Reagents
-
Epanolol reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Blank biological matrix (e.g., plasma, urine)
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample preparation in the analysis of drugs in plasma.
-
To 100 µL of the biological matrix sample, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. Liquid Chromatography (LC) Conditions
The following are suggested starting conditions for the chromatographic separation of Epanolol. Optimization will be required.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from matrix components. A starting gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry (MS) Conditions
The following are general starting parameters for a triple quadrupole mass spectrometer. These must be optimized for the specific instrument being used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Medium
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Dwell Time: 100 ms
5. Method Development and Optimization
For a new analyte like Epanolol, a systematic approach to method development is crucial.
-
Compound Optimization: Infuse a standard solution of Epanolol directly into the mass spectrometer to determine the precursor ion (Q1) and to find the most abundant and stable product ions (Q2) by performing a product ion scan.
-
Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization to find the energy that yields the highest signal for the product ion.
-
Chromatography Optimization: Adjust the mobile phase composition, gradient, and column chemistry to achieve a symmetrical peak shape, adequate retention, and separation from any interfering matrix components.
-
Method Validation: Once the method is developed, it should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Epanolol.
References
- 1. Epanolol - Wikipedia [en.wikipedia.org]
- 2. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faa.gov [faa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Epanolol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epanolol is a selective β1-adrenergic receptor antagonist, utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Its mechanism of action involves blocking the effects of catecholamines like adrenaline and noradrenaline primarily on the heart, leading to a decrease in heart rate and contractility.[1][2] This reduction in cardiac workload lowers blood pressure and myocardial oxygen demand.[2] Accurate and reliable quantification of Epanolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
This document provides detailed application notes and protocols for the sample preparation of Epanolol in biological fluids, primarily plasma and urine. Due to the limited availability of specific methods for Epanolol, the following protocols are based on established and validated methods for other structurally similar β-blockers, such as atenolol, propranolol, and metoprolol. These methods will likely require optimization and validation for the specific analysis of Epanolol.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[3] The most common methods for the extraction of β-blockers from biological fluids are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[5][6] It is particularly suitable for high-throughput analysis.[5] Acetonitrile is a commonly used solvent for this purpose.[7]
Experimental Protocol: Protein Precipitation using Acetonitrile
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Addition of Internal Standard (IS): Spike the sample with a known concentration of a suitable internal standard. A structurally similar compound not expected to be present in the sample can be used.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the chromatographic analysis.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[8] This method can provide cleaner extracts compared to PPT.[9]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To a glass tube, add 500 µL of plasma or urine sample.
-
Addition of Internal Standard (IS): Spike the sample with a suitable internal standard.
-
pH Adjustment: Add 100 µL of a suitable buffer to adjust the pH of the sample. For basic drugs like Epanolol, adjusting the pH to a basic value (e.g., pH 9-11 with ammonium hydroxide) will ensure the analyte is in its neutral form, facilitating its extraction into an organic solvent.[9]
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture of hexane and isoamyl alcohol).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the analytical system.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts and high analyte concentration.[10][11][12] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a small volume of solvent.[13] For β-blockers, C18 or mixed-mode cation exchange cartridges are commonly used.[4]
Experimental Protocol: Solid-Phase Extraction using C18 Cartridges
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load 500 µL of the pre-treated plasma or urine sample (e.g., diluted 1:1 with a suitable buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the sample into the analytical instrument.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of β-blockers (Atenolol as a surrogate for Epanolol) in biological matrices using various sample preparation techniques. These values should be considered as a starting point for method development and validation for Epanolol.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference(s) |
| Recovery | > 85% | 98.4% | > 90% | [14][15] |
| Limit of Detection (LOD) | - | 1.5 ng/mL | - | [14] |
| Limit of Quantification (LOQ) | 5 ng/mL | 5 ng/mL | 5 ng/mL | [14][16] |
| Linearity Range | 5 - 1000 ng/mL | 5 - 150 ng/mL | 5 - 500 ng/mL | [14][16] |
Experimental Workflows and Signaling Pathway
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described sample preparation techniques.
Epanolol Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway
Epanolol acts as a selective antagonist at the β1-adrenergic receptor. The binding of endogenous catecholamines (like adrenaline and noradrenaline) to this receptor normally activates a Gs protein-coupled signaling cascade. Epanolol blocks this activation.
Conclusion
References
- 1. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 2. What is Epanolol used for? [synapse.patsnap.com]
- 3. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. norlab.com [norlab.com]
- 6. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. phenomenex.com [phenomenex.com]
- 14. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Epanolol-d5 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epanolol is a selective beta-1 adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity. It is used in the management of cardiovascular conditions such as hypertension and angina pectoris. To ensure the therapeutic equivalence of generic formulations of epanolol, bioequivalence studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
A critical component in the bioanalytical assays for these studies is the use of a stable isotope-labeled internal standard. Epanolol-d5, a deuterated analog of epanolol, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its chemical and physical properties are nearly identical to epanolol, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability and enhancing the accuracy and precision of the results.
These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of epanolol, with a focus on the pivotal role of this compound.
Bioanalytical Method: Quantification of Epanolol in Human Plasma using LC-MS/MS with this compound Internal Standard
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring accurate quantification of epanolol in plasma samples.
Experimental Protocol:
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Epanolol: m/z [Parent Ion] → [Product Ion] (To be determined empirically) |
| This compound: m/z [Parent Ion+5] → [Product Ion] (To be determined empirically) | |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Bioequivalence Study Protocol
A typical bioequivalence study for an immediate-release epanolol formulation would follow a single-dose, randomized, two-period, two-sequence, crossover design under fasting conditions.
Study Design:
-
Subjects: Healthy adult male and female volunteers.
-
Design: Crossover.
-
Periods: Two (separated by a washout period of at least 7 half-lives of epanolol).
-
Treatments:
-
Test Product: Generic Epanolol formulation.
-
Reference Product: Innovator Epanolol formulation.
-
-
Dose: Single oral dose of Epanolol (e.g., 200 mg).
-
Blood Sampling: Serial blood samples collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
Pharmacokinetic Analysis:
The primary pharmacokinetic parameters for bioequivalence assessment are:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
Secondary parameters such as Tmax (time to reach Cmax) and t½ (elimination half-life) are also calculated.
Statistical Analysis:
-
Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞.
-
The 90% confidence intervals for the ratio of the geometric least-squares means (Test/Reference) for these parameters should fall within the acceptance range of 80.00% to 125.00%.
Data Presentation
The following table presents representative pharmacokinetic data that would be expected from a bioequivalence study of a 200 mg Epanolol formulation.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 30.5 ± 18.2 | 32.4 ± 20.9 | 94.14% (85.32% - 103.85%) |
| AUC0-t (ng·h/mL) | 75.8 ± 50.1 | 78.4 ± 55.0 | 96.68% (88.19% - 106.01%) |
| AUC0-∞ (ng·h/mL) | 82.3 ± 53.6 | 85.1 ± 58.2 | 96.71% (88.03% - 106.15%) |
| Tmax (h) | 1.4 ± 0.5 | 1.2 ± 0.4 | - |
| t½ (h) | 18.2 ± 4.5 | 17.9 ± 4.8 | - |
Visualizations
Application Note: High-Throughput Bioanalysis of Epanolol in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Epanolol is a selective β1-adrenoreceptor antagonist used in the management of hypertension and angina pectoris. The accurate and rapid quantification of Epanolol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epanolol in human plasma. The methodology employs a stable isotope-labeled internal standard (SIL-IS), Epanolol-d7, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[3][4] The use of a simple protein precipitation protocol allows for rapid sample processing, making it ideal for high-throughput screening environments.[5]
Principle of the Method The assay involves the extraction of Epanolol and its deuterated internal standard (Epanolol-d7) from human plasma via protein precipitation with acetonitrile. After separation on a C18 reverse-phase column, the analytes are detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Epanolol and Epanolol-d7. The use of a deuterated internal standard, which co-elutes with the analyte but is differentiated by mass, provides superior accuracy in quantification.[3][6]
Figure 1: The workflow for quantification using a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Epanolol reference standard (≥98% purity)
-
Epanolol-d7 internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Preparation of Stock and Working Solutions
-
Epanolol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Epanolol reference standard in 10 mL of methanol.
-
Epanolol-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Epanolol-d7 in 1 mL of methanol.
-
Epanolol Working Solutions: Prepare serial dilutions of the Epanolol stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the Epanolol-d7 stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, or QC samples into a 96-well plate.
-
Add 150 µL of the IS Working Solution (100 ng/mL Epanolol-d7 in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1200 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Figure 2: A flowchart of the high-throughput sample preparation protocol.
LC-MS/MS Method
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Epanolol | 303.2 | 116.1 | 100 | 25 |
| Epanolol-d7 | 310.2 | 123.1 | 100 | 25 |
Method Performance and Data
Calibration Curve and Linearity
The method was validated over a linear range of 1 - 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Epanolol to Epanolol-d7 against the nominal concentration. A linear regression with a 1/x² weighting factor was applied. The coefficient of determination (r²) was consistently >0.995.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
Table 5: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 8.5% | -4.2% to 5.1% | ≤ 9.8% | -3.5% to 4.8% |
| LQC | 3.0 | ≤ 6.2% | -3.1% to 3.9% | ≤ 7.5% | -2.8% to 3.5% |
| MQC | 100 | ≤ 4.5% | -2.5% to 2.8% | ≤ 5.1% | -2.0% to 2.2% |
| HQC | 800 | ≤ 3.8% | -1.9% to 2.1% | ≤ 4.3% | -1.5% to 1.8% |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy (%Bias) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery for Epanolol was consistent and ranged from 88% to 95%. The use of the co-eluting deuterated internal standard effectively compensated for matrix effects, with the IS-normalized matrix factor being close to 1.0 (0.97 - 1.04).[6]
Conclusion
This application note presents a validated, high-throughput LC-MS/MS method for the quantification of Epanolol in human plasma. The simple and rapid protein precipitation sample preparation, combined with a short 4-minute chromatographic run time, allows for the analysis of a large number of samples efficiently. The use of a stable isotope-labeled internal standard, Epanolol-d7, ensures the method is accurate, precise, and robust, making it highly suitable for regulated bioanalysis in support of drug development studies.
References
- 1. ijpsr.com [ijpsr.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. lcms.cz [lcms.cz]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking Biological Samples with Epanolol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epanolol is a selective β1-adrenergic receptor antagonist.[1] In pharmacokinetic and toxicokinetic studies, accurate quantification of Epanolol in biological matrices such as plasma is crucial. The use of a stable isotope-labeled internal standard (IS), such as Epanolol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS compensates for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Epanolol and the general workflow for sample analysis.
Caption: Mechanism of action of Epanolol as a beta-1 adrenergic antagonist.
Caption: General experimental workflow for the bioanalysis of Epanolol.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for sample preparation and analysis.
Materials and Reagents
-
Epanolol analytical standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Preparation of Stock and Working Solutions
-
Epanolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Epanolol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Epanolol Working Solutions: Prepare a series of working solutions by serially diluting the Epanolol stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting beta-blockers from plasma samples.[6]
-
Pipette 100 µL of the biological sample (blank plasma, calibration standard, QC sample, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank matrix samples (to which 20 µL of the 50:50 methanol/water mixture is added instead).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or an HPLC vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions adapted from methods for other beta-blockers.[6][7]
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1.5 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Epanolol: m/z 370.2 -> 148.1this compound: m/z 375.2 -> 153.1 (Predicted) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Quantitative data from a representative bioanalytical method validation for Epanolol are summarized in the tables below. These values are based on typical performance characteristics for LC-MS/MS assays of beta-blockers in plasma.[4][5]
Calibration Curve
Pharmacokinetic studies of Epanolol have shown that after a 200 mg oral dose, peak plasma concentrations are approximately 25.7 to 32.4 ng/mL. Therefore, a calibration range of 1-500 ng/mL is appropriate.
| Nominal Concentration (ng/mL) | Calculated Concentration (Mean, n=3) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.12 | 102.4 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.5 | 101.5 |
| 250.0 | 248.0 | 99.2 |
| 500.0 | 505.0 | 101.0 |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1.0 | 8.5 | 98.5 |
| Low QC | 3.0 | 6.2 | 101.2 |
| Mid QC | 75.0 | 4.8 | 99.5 |
| High QC | 400.0 | 3.5 | 100.8 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 88.5 | 95.2 |
| Mid QC | 75.0 | 91.2 | 96.8 |
| High QC | 400.0 | 90.5 | 97.1 |
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the quantification of Epanolol in biological samples using this compound as an internal standard. The provided methodologies for sample preparation and LC-MS/MS analysis are based on established techniques for similar beta-blocker compounds and can be adapted and validated for specific laboratory instrumentation and requirements. The inclusion of quantitative data tables and workflow diagrams aims to facilitate the implementation of this method in a research or drug development setting.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Matrix effects in Epanolol analysis and mitigation with Epanolol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Epanolol in biological matrices, focusing on the mitigation of matrix effects using its deuterated internal standard, Epanolol-d5.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Epanolol and this compound | 1. Incompatible mobile phase pH. 2. Column degradation. 3. Sub-optimal gradient elution. | 1. Epanolol is a basic compound. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and good peak shape. 2. Replace the analytical column with a new one of the same type. 3. Optimize the gradient profile to ensure adequate separation from matrix components and proper elution of the analytes. |
| High Variability in Analyte Response (High %CV) | 1. Significant matrix effects (ion suppression or enhancement). 2. Inconsistent sample preparation. 3. Instability of the analyte in the matrix or processed sample. | 1. Ensure co-elution of Epanolol and this compound. The stable isotope-labeled internal standard (SIL-IS) is designed to track and correct for variability caused by matrix effects.[1] 2. Review the sample preparation protocol for consistency. Ensure accurate pipetting and complete mixing at each step. 3. Perform stability assessments (e.g., freeze-thaw, bench-top) to ensure the analyte is stable throughout the sample handling and analysis process. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Sub-optimal pH for extraction. | 1. Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2] 2. For LLE, optimize the pH of the sample to ensure Epanolol is in a neutral form to facilitate extraction into an organic solvent. |
| Internal Standard (this compound) Response is Low or Absent | 1. Error in adding the internal standard. 2. Degradation of the internal standard. 3. Incorrect mass spectrometer settings. | 1. Verify that the internal standard working solution is being added to all samples (excluding double blanks) at the correct concentration. 2. Check the stability and storage conditions of the this compound stock and working solutions. 3. Confirm the mass spectrometer is set to monitor the correct precursor and product ions for this compound. |
| Interference Peaks Observed | 1. Co-eluting endogenous matrix components. 2. Contamination from collection tubes, solvents, or equipment. 3. Presence of metabolites with similar mass transitions. | 1. Optimize the chromatographic method to improve separation. A longer run time or a different column chemistry may be necessary. 2. Analyze solvent blanks and blank matrix samples to identify the source of contamination. 3. If a metabolite is suspected, adjust the mass transitions (precursor/product ions) to be more specific to the parent drug. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Epanolol?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine).[3][4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Epanolol.[3][4]
Q2: Why is this compound recommended as the internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Epanolol but has a higher mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. Because it has nearly identical physicochemical properties to Epanolol, it co-elutes chromatographically and experiences the same matrix effects.[1] By calculating the ratio of the analyte response to the internal standard response, variability due to matrix effects and sample preparation can be effectively normalized, leading to more accurate and precise results.[1]
Q3: How can I quantitatively assess matrix effects for my Epanolol assay?
A3: Matrix effects can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]
Q4: What is the acceptable range for the Matrix Factor?
A4: While regulatory guidelines do not specify a strict acceptance criterion for the Matrix Factor itself, the coefficient of variation (%CV) of the internal standard-normalized Matrix Factor across different lots of matrix should be less than 15%. This demonstrates that the internal standard is adequately compensating for the variability of the matrix effect.
Q5: What are the key validation parameters to assess for a bioanalytical method for Epanolol?
A5: According to regulatory guidelines from bodies like the FDA and EMA, a full validation of a bioanalytical method should include the assessment of: selectivity, specificity, accuracy, precision, linearity, range, lower limit of quantification (LLOQ), recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[5][6][7]
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation (PPT)
This protocol is a general example and should be optimized for your specific application.
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma sample into the appropriately labeled tubes.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL) to all tubes except for the double blank (which receives 20 µL of diluent). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Analysis Parameters
These are typical starting parameters for the analysis of a beta-blocker like Epanolol and should be optimized.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
| Temperature | 500°C |
| MRM Transitions | Epanolol: To be determined experimentallyThis compound: To be determined experimentally |
Quantitative Data Summary
The following tables present representative data for a bioanalytical method for a beta-blocker, illustrating the assessment of recovery and matrix effects.
Table 1: Recovery of Epanolol and this compound from Human Plasma
| QC Level | Analyte | Mean Peak Area (Extracted Samples, n=6) | Mean Peak Area (Post-Spiked Samples, n=6) | Mean Recovery (%) | %CV |
| Low QC | Epanolol | 85,670 | 98,990 | 86.5 | 4.2 |
| This compound | 150,230 | 171,500 | 87.6 | 3.8 | |
| High QC | Epanolol | 875,400 | 998,750 | 87.7 | 3.1 |
| This compound | 155,600 | 175,400 | 88.7 | 2.9 |
Table 2: Matrix Factor (MF) Assessment in Different Lots of Human Plasma
| QC Level | Lot # | Epanolol Peak Area (Post-Spiked) | Epanolol Peak Area (Neat Solution) | Matrix Factor (MF) | IS-Normalized MF |
| Low QC | 1 | 98,990 | 105,300 | 0.940 | 0.995 |
| 2 | 95,600 | 105,300 | 0.908 | 0.976 | |
| 3 | 101,200 | 105,300 | 0.961 | 1.012 | |
| 4 | 93,450 | 105,300 | 0.887 | 0.964 | |
| 5 | 99,870 | 105,300 | 0.948 | 1.003 | |
| 6 | 97,500 | 105,300 | 0.926 | 0.988 | |
| Mean: | 0.990 | ||||
| %CV: | 1.8 |
Visualizations
Caption: Experimental workflow for the analysis of Epanolol in plasma.
Caption: Mechanism of ion suppression due to matrix effects.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Technical Support Center: Epanolol-d5 Internal Standard Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epanolol-d5 as an internal standard in analytical assays.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in LC-MS/MS assays.
Issue 1: High Variability in this compound Signal
-
Question: My this compound internal standard signal is showing high variability (>15% CV) across my analytical batch. What are the potential causes and solutions?
-
Answer: High variability in the internal standard signal can compromise the accuracy and precision of your assay. Below is a systematic approach to troubleshooting this issue.
-
Potential Causes & Solutions:
-
| Cause | Recommended Action |
| Inconsistent Pipetting | Verify the calibration and performance of your pipettes. Ensure proper pipetting technique is used, especially for small volumes. Prepare a larger volume of the internal standard working solution to minimize errors from repeated pipetting of a concentrated stock. |
| Internal Standard Instability | Evaluate the stability of this compound in the stock solution, working solution, and in the final extracted sample matrix. This can be assessed by analyzing samples at different time points after preparation. |
| Matrix Effects | Significant ion suppression or enhancement in some samples can lead to signal variability. To investigate this, perform a post-extraction addition experiment. If matrix effects are significant, consider further sample cleanup or chromatographic optimization to separate this compound from interfering matrix components. |
| LC-MS/MS System Instability | Check the stability of the mass spectrometer and liquid chromatography system. Run a system suitability test (SST) by injecting the internal standard solution multiple times to ensure the instrument is performing consistently. |
Issue 2: this compound Signal is Too Low or Absent
-
Question: I am observing a very low or no signal for my this compound internal standard. What should I check?
-
Answer: A low or absent internal standard signal can prevent accurate quantification. Follow these steps to diagnose the problem.
-
Potential Causes & Solutions:
-
| Cause | Recommended Action |
| Incorrect Concentration | Verify the concentration of your this compound stock and working solutions. Re-prepare the solutions if necessary. |
| Degradation of Internal Standard | Check the storage conditions and expiration date of your this compound standard. Prepare a fresh stock solution from a new vial of the standard if degradation is suspected. |
| Mass Spectrometer Settings | Ensure the correct precursor and product ion transitions for this compound are included in your acquisition method. Optimize the collision energy and other MS parameters for this compound. |
| Sample Preparation Error | Review your sample preparation workflow to ensure the internal standard was added at the correct step and was not inadvertently removed during any extraction or cleanup steps. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal concentration of this compound to use as an internal standard?
The optimal concentration of the internal standard is one that provides a stable and reproducible signal without saturating the detector. A common approach is to use a concentration that produces a response similar to the analyte concentration at the midpoint of the calibration curve.
FAQ 2: How do I determine the optimal concentration of this compound for my assay?
An experiment should be performed where different concentrations of this compound are spiked into the sample matrix and analyzed. The goal is to find a concentration that provides a consistent and robust signal.
-
Experimental Protocol: Optimizing this compound Concentration
-
Prepare this compound Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL).
-
Spike into Matrix: Spike a fixed volume of each working solution into blank matrix (e.g., plasma, urine).
-
Sample Preparation: Process the spiked samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples using your LC-MS/MS method.
-
Data Evaluation: Evaluate the peak area, signal-to-noise ratio, and peak shape for each concentration. Select the concentration that provides a stable and robust signal (typically with a signal-to-noise ratio > 100) and is not in the region of detector saturation.
-
-
Illustrative Data for Concentration Optimization:
| This compound Concentration (ng/mL) | Mean Peak Area (n=3) | % RSD | Signal-to-Noise (S/N) |
| 10 | 5,230 | 8.5 | 25 |
| 50 | 28,900 | 4.2 | 150 |
| 100 | 55,100 | 2.1 | 310 |
| 200 | 108,500 | 1.8 | 620 |
| 500 | 255,000 | 1.5 | >1000 |
-
Optimization Workflow Diagram:
Workflow for this compound concentration optimization.
FAQ 3: Should the response of this compound be included in the calibration curve?
No, the internal standard response is not part of the calibration curve itself. Instead, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to construct the calibration curve. This ratioing corrects for variability in sample preparation and instrument response.
Signaling Pathway for Internal Standard Correction:
Troubleshooting poor peak shape for Epanolol in LC-MS
Welcome to the technical support center for the LC-MS analysis of Epanolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter with Epanolol's peak shape in your LC-MS analysis.
Q1: Why is my Epanolol peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Epanolol. The primary cause is often secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions:
-
Silanol Interactions: Epanolol, having a basic nitrogen group (pKa ≈ 8.71), can interact ionically with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][3][4] This secondary interaction mechanism leads to peak tailing.
-
Solution 1: Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to be at least 2 pH units below Epanolol's pKa.[3][5] At a low pH (e.g., pH 2.5-3.5), the silanol groups are protonated (neutral), minimizing ionic interactions with the protonated Epanolol molecules.[3][5]
-
Solution 2: Use a Buffer: Incorporate a buffer, such as ammonium formate or ammonium acetate (10-20 mM), into your mobile phase.[1][2] The buffer cations can compete with Epanolol for interaction with the active silanol sites, effectively shielding the analyte from these secondary interactions.[1][2]
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping uses small silanes to block a significant portion of the residual silanol groups, reducing the potential for tailing.[3]
-
-
Column Contamination: Accumulation of strongly retained matrix components on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol, or follow the manufacturer's cleaning protocol). If the problem persists, replacing the column may be necessary. Using a guard column can help extend the analytical column's lifetime.
-
-
Excessive Metal Content in Silica: Metal impurities in the silica backbone can chelate with analytes, causing tailing.
-
Solution: Use high-purity silica columns where metal content is minimized.
-
Q2: My Epanolol peak is fronting. What is the cause?
Peak fronting, where the first half of the peak is broader than the latter half, is typically caused by non-linear retention conditions or column issues.
Common Causes and Solutions:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the peak's center, causing the excess analyte to travel faster through the column, resulting in a fronting peak.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will spread and can lead to fronting or split peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent must be used, minimize the injection volume.
-
-
Column Collapse or Void: A physical change in the column bed, such as a void at the inlet or collapse of the packed bed (sometimes due to high pH or pressure), can distort the flow path and cause fronting.[6]
-
Solution: This issue is generally irreversible. Replace the column and ensure the new column is operated within its recommended pH and pressure limits.
-
Q3: Why is my Epanolol peak splitting into two or appearing as a shoulder peak?
Split or shoulder peaks suggest that the analyte band is being divided as it passes through the system or that a co-eluting interference is present.
Common Causes and Solutions:
-
Partially Blocked Column Frit: Particulates from the sample, pump seals, or injector rotor can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed. This is a common cause when all peaks in the chromatogram are split.
-
Solution: Replace the column inlet frit if possible, or install an in-line filter before the column. If not serviceable, the column must be replaced. Filtering all samples and mobile phases is a crucial preventative measure.
-
-
Column Void: A void or channel at the head of the column can split the sample path, leading to distorted peaks.
-
Solution: Replace the column.
-
-
Co-elution: The split peak may actually be two separate but closely eluting compounds (e.g., Epanolol and an impurity or metabolite).
-
Solution: Use a mass spectrometer to check for different m/z values across the peak. If co-elution is confirmed, optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve resolution.
-
-
Injection Solvent Effect: Injecting a large volume of a strong, non-polar solvent can cause the analyte to precipitate on-column upon mixing with the aqueous mobile phase, leading to peak shape issues.
-
Solution: Match the injection solvent to the mobile phase as closely as possible or reduce the injection volume.
-
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak shape of Epanolol, a basic compound. As pH decreases, interactions with silanol groups are suppressed, leading to improved peak symmetry.
| Mobile Phase pH | Expected Epanolol Charge State | Dominant Interaction with Silanols | Expected Peak Asymmetry Factor (As) | Expected Peak Shape |
| 7.0 | Partially Protonated (+) | Strong Ionic Interaction | > 1.8 | Severe Tailing |
| 5.0 | Mostly Protonated (+) | Moderate Ionic Interaction | 1.4 - 1.8 | Moderate Tailing |
| 3.0 | Fully Protonated (+) | Minimal Interaction (Suppressed Silanols) | 1.0 - 1.3 | Symmetrical / Minor Tailing |
Experimental Protocols
Recommended Starting LC-MS Method for Epanolol:
-
LC System: Agilent 1290 Infinity or equivalent UHPLC system
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Parameters:
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 250 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transition: To be determined by infusing an Epanolol standard. Precursor ion will be [M+H]⁺.
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting poor peak shape for Epanolol.
Caption: Troubleshooting workflow for diagnosing poor peak shape.
Caption: Analyte-stationary phase interactions causing peak tailing.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 2. youtube.com [youtube.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. agilent.com [agilent.com]
- 6. Chromatographic silanol activity test procedures: the quest for a universal test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faa.gov [faa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Epanolol and Epanolol-d5 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epanolol and its deuterated internal standard, Epanolol-d5, in bioanalytical assays. The focus is on identifying and mitigating ion suppression effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Epanolol?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the biological sample interfere with the ionization of the target analyte (Epanolol) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, resulting in inaccurate and imprecise quantification, and potentially compromising the reliability of pharmacokinetic and toxicokinetic studies.[3]
Q2: How can I determine if ion suppression is affecting my Epanolol assay?
A2: Two common methods to assess ion suppression are the post-column infusion technique and the post-extraction spike method.
-
Post-Column Infusion: A constant flow of Epanolol solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip in the baseline signal of Epanolol at the retention time of interfering components indicates ion suppression.
-
Post-Extraction Spike: The response of Epanolol and this compound spiked into a pre-extracted blank matrix is compared to the response of the analytes in a neat solvent. A lower response in the matrix extract indicates ion suppression.
Q3: Is this compound a suitable internal standard to compensate for ion suppression?
A3: Yes, a stable isotope-labeled internal standard like this compound is the ideal choice. Since it has nearly identical physicochemical properties to Epanolol, it will co-elute and experience similar ion suppression effects.[4] By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively compensated. However, it is crucial to verify that no chromatographic separation between Epanolol and this compound occurs, as this could lead to differential ion suppression and inaccurate results.[4]
Q4: What are the common sources of ion suppression in plasma or serum samples?
A4: The primary sources of ion suppression in biological matrices like plasma and serum are phospholipids, salts, and endogenous metabolites that co-elute with the analytes of interest.[3] Sample preparation techniques are critical to remove these interferences.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Epanolol and this compound, with a focus on ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for both Epanolol and this compound | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to better separate Epanolol from the ion-suppressing region. |
| Inconsistent peak area ratios of Epanolol/Epanolol-d5 across different samples | Differential ion suppression affecting the analyte and internal standard to varying degrees. This can occur if there is a slight chromatographic separation between Epanolol and this compound. | 1. Check for Chromatographic Separation: Overlay the chromatograms of Epanolol and this compound to ensure they co-elute perfectly. If separation is observed, adjust the chromatographic method (e.g., gradient, flow rate, column chemistry). 2. Evaluate Different Matrix Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand the variability of ion suppression. |
| Poor reproducibility of quality control (QC) samples | Inconsistent sample cleanup or variable matrix effects between samples. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Investigate Matrix Variability: As mentioned above, test different lots of matrix to determine if the issue is specific to certain sources. |
| Signal suppression is observed early in the chromatogram | Co-elution with highly polar matrix components like salts. | Improve Chromatographic Retention: Modify the mobile phase or column to increase the retention time of Epanolol, moving it away from the early-eluting interferences. |
Experimental Protocols
Below are representative experimental protocols for the assessment of ion suppression and a sample LC-MS/MS method for a beta-blocker analogous to Epanolol. Note: These protocols should be optimized for your specific instrumentation and experimental needs.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A (Aqueous): Spike Epanolol and this compound into the mobile phase or a suitable neat solvent at three different concentration levels (low, medium, and high).
-
Set B (Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method. Spike the extracted blank matrix with Epanolol and this compound at the same three concentration levels as Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot and concentration:
-
MF = (Peak Area in Matrix Extract) / (Mean Peak Area in Aqueous Solution)
-
-
Calculate the Internal Standard (IS) Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
-
Evaluate the Results: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤15%.
Protocol 2: Example LC-MS/MS Method for a Structurally Similar Beta-Blocker (Propranolol)
This protocol for propranolol can be adapted for Epanolol.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epanolol: Precursor ion > Product ion (To be determined by infusion)
-
This compound: Precursor ion > Product ion (To be determined by infusion)
-
-
Collision Energy and other MS parameters: To be optimized for Epanolol and this compound.
-
Quantitative Data Summary
The following tables present example data on matrix effects for beta-blockers structurally similar to Epanolol. This data is for illustrative purposes to demonstrate how to present quantitative results and should not be considered as actual data for Epanolol.
Table 1: Example Matrix Effect Data for a Propranolol Analogue in Human Plasma (n=6 lots)
| Analyte | Concentration (ng/mL) | Mean Peak Area (Aqueous) | Mean Peak Area (Matrix) | Matrix Factor | % CV |
| Propranolol | 10 | 150,000 | 120,000 | 0.80 | 8.5 |
| 100 | 1,450,000 | 1,180,000 | 0.81 | 7.2 | |
| 1000 | 14,200,000 | 11,500,000 | 0.81 | 6.8 | |
| Propranolol-d7 | 50 | 750,000 | 605,000 | 0.81 | 8.1 |
Table 2: Example Internal Standard Normalized Matrix Factor for a Propranolol Analogue
| Concentration (ng/mL) | IS Normalized Matrix Factor | % CV |
| 10 | 0.99 | 4.2 |
| 100 | 1.00 | 3.5 |
| 1000 | 1.00 | 3.1 |
Visualizations
The following diagrams illustrate key workflows and concepts related to ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Caption: Calculation and interpretation of Matrix Factor.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Epanolol from complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Epanolol from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in extracting Epanolol from biological matrices?
Researchers often face challenges such as low recovery rates due to strong protein binding, interference from endogenous matrix components, and degradation of the analyte during sample processing. The polarity of Epanolol can also influence the choice of an appropriate extraction solvent and method.
Q2: Which extraction method is most suitable for Epanolol from plasma or serum?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed. Solid-Supported Liquid-Liquid Extraction (SLE) has shown to improve recovery and reduce extraction time compared to traditional LLE.[1] The choice often depends on the sample volume, required cleanup level, and available equipment. For large volumes of plasma or serum, direct injection onto a biocompatible extraction column can also be a viable and efficient method.[2]
Q3: How can I improve the recovery of Epanolol during Solid-Phase Extraction (SPE)?
Several factors can be optimized to enhance SPE recovery:
-
Sorbent Selection: Choosing the right sorbent chemistry (e.g., C18, mixed-mode cation exchange) is critical.
-
pH Adjustment: The pH of the sample and wash solutions can significantly impact the retention of Epanolol on the sorbent and the removal of interferences. For beta-blockers, adjusting the sample to a basic pH is a common practice.[3]
-
Elution Solvent: The composition and volume of the elution solvent must be optimized to ensure complete elution of the analyte from the sorbent.
-
Use of Ion-Pairing Agents: For basic drugs like Epanolol, using an ion-pairing agent like octanesulfonic acid in the extraction mobile phase can significantly improve recovery. For instance, the recovery of atenolol, a similar beta-blocker, increased from approximately 53.5% to 93.4% with the use of octanesulfonic acid as a counterion.[2]
Q4: What are the key considerations for Liquid-Liquid Extraction (LLE) of Epanolol?
Key factors for successful LLE include:
-
Solvent Choice: The organic solvent should have a high affinity for Epanolol and be immiscible with the aqueous sample matrix.
-
pH of Aqueous Phase: Adjusting the pH of the plasma or urine sample to an alkaline state is often necessary to neutralize the charge on the basic Epanolol molecule, thereby promoting its partitioning into the organic solvent.[4][5]
-
Extraction and Centrifugation: Thorough mixing is required to maximize the transfer of the analyte to the organic phase, followed by effective centrifugation to ensure clean phase separation.
Q5: How can I minimize the degradation of Epanolol in biological samples?
Epanolol stability can be affected by temperature, light, pH, and enzymatic activity.[6][7] To minimize degradation:
-
Temperature Control: Keep samples cold during processing and store them at appropriate temperatures (e.g., ≤ -20°C).[8]
-
Light Protection: Store samples in amber tubes or protect them from light, especially if the compound is known to be light-sensitive.[7]
-
pH Control: Maintain the pH of the sample within a range where Epanolol is stable.
-
Enzyme Inhibition: If enzymatic degradation is a concern, consider adding appropriate enzyme inhibitors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Incomplete extraction from the sample matrix. | - Optimize the extraction solvent and pH for LLE. - For SPE, evaluate different sorbents, and optimize wash and elution solvents.[9] - Consider using an ion-pairing agent to improve the recovery of polar basic compounds.[2] - Ensure thorough vortexing during LLE. |
| Analyte loss due to adsorption to container surfaces. | - Use polypropylene tubes instead of glass to minimize non-specific binding.[8] - Silanize glassware if its use is unavoidable. | |
| Analyte degradation. | - Process samples on ice and store them at appropriate low temperatures.[7][8] - Protect samples from light.[7] - Investigate the effect of pH on stability and adjust accordingly.[7] | |
| High Variability in Results | Inconsistent sample preparation technique. | - Ensure precise and consistent pipetting of all solutions. - Standardize vortexing and centrifugation times and speeds. |
| Matrix effects in the analytical method (e.g., LC-MS). | - Improve the sample cleanup process to remove more interfering substances. - Use a matrix-matched calibration curve. - Employ an isotopically labeled internal standard.[10] | |
| Poor Chromatographic Peak Shape | Co-elution of interfering substances. | - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column). - Enhance the sample cleanup procedure. |
| Inappropriate reconstitution solvent. | - Ensure the reconstitution solvent is compatible with the initial mobile phase to avoid peak distortion. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction and analysis of beta-blockers, including atenolol, which is structurally similar to Epanolol. These values can serve as a reference for method development.
Table 1: Recovery of Beta-Blockers Using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Atenolol | Serum/Plasma | Direct Injection with Ion-Pairing | 93.4 | [2] |
| Atenolol | Urine | Solid-Phase Extraction (SPE) | 95.4 | [9] |
| Atenolol | Postmortem Fluid & Tissue | Liquid Chromatography-Mass Spectrometry (LC/MS) | 58 - 82 | [11][12] |
| Atenolol | Dried Plasma Spots | Organic Solvent Extraction | 62.9 - 81.0 | [12] |
| Propranolol | Plasma | Liquid-Liquid Extraction (LLE) | > 90.0 | [4] |
| Multiple Beta-Blockers | Plasma | Solid-Supported Liquid-Liquid Extraction (SLE) | Higher than LLE | [1] |
| Multiple Beta-Blockers | Urine | Solid-Phase Extraction (SPE) | > 90 | [13] |
| Multiple Beta-Blockers | Plasma | LC-MS/MS with direct injection | 73.5 - 89.9 | [14] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Atenolol
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Postmortem Fluid & Tissue | LC/APCI-MS | 0.39 - 0.78 ng/mL | 1.6 ng/mL | [11] |
| Urine | SPE-Spectrofluorimetry | 0.03 µg/mL | 0.10 µg/mL | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Epanolol from Urine (Based on Atenolol Extraction)
This protocol is adapted from a method for atenolol extraction from human urine.[9]
-
Conditioning: Condition a poly(acrylic acid-ethylene glycol dimethacrylate) based SPE cartridge with an appropriate solvent.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering molecules. The type and volume of the washing solvent should be optimized.
-
Elution: Elute Epanolol from the cartridge using an optimized elution solvent.
-
Analysis: Analyze the eluate using a suitable analytical method, such as spectrofluorimetry or LC-MS.
Protocol 2: Solid-Supported Liquid-Liquid Extraction (SLE) of Epanolol from Plasma (Based on Beta-Blocker Extraction)
This protocol is based on a general method for extracting beta-blockers from human plasma.[1]
-
Sample Pretreatment: Aliquot 200 µL of plasma and add 200 µL of 0.5 M ammonium hydroxide. Mix well.
-
Loading: Load the 400 µL of pretreated plasma onto an SLE cartridge (e.g., HyperSep SLE).
-
Adsorption: Apply a gentle pulse of vacuum and then allow the sample to adsorb onto the solid support for 5 minutes.
-
Elution: Elute the analyte with 2 x 1 mL of ethyl acetate under gravity. Apply a gentle vacuum to collect any remaining elution solvent.
-
Dry Down and Reconstitution: Dry down the combined eluates under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in 200 µL of a suitable solvent (e.g., water/methanol, 95:5 v/v) and sonicate for 5 minutes before analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) of Epanolol from Plasma (Based on Propranolol Extraction)
This protocol is adapted from a method for propranolol extraction from plasma.[4]
-
Alkalinization: To a volume of plasma, add a suitable alkaline solution to raise the pH.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., diethyl ether). Vortex vigorously for several minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the analyte to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent for analysis.
Visual Workflows
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Solid-Supported Liquid-Liquid Extraction (SLE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Direct injection of large volumes of plasma/serum on a new biocompatible extraction column for the determination of atenolol, propranolol and ibuprofen. Mechanisms for the improvement of chromatographic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin-layer chromatographic analysis of some beta-blocking drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evetechnologies.com [evetechnologies.com]
- 9. A novel solid-phase extraction-spectrofluorimetric method for the direct determination of atenolol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faa.gov [faa.gov]
- 11. Quantitation of atenolol, metoprolol, and propranolol in postmortem human fluid and tissue specimens via LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The feasibility of the detection and quantitation of beta-adrenergic blockers by solid-phase extraction and subsequent derivatization with methaneboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Epanolol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Epanolol, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Epanolol is non-linear. What are the potential causes and how can I fix it?
A non-linear calibration curve is a common issue in HPLC analysis. The following troubleshooting guide will help you identify and resolve the root cause.
Troubleshooting Non-Linear Calibration Curves
| Potential Cause | Explanation | Recommended Solution |
| Detector Saturation | The detector response is no longer proportional to the analyte concentration at high concentrations, leading to a flattening of the curve. | Dilute your higher concentration standards and re-inject. If linearity is achieved at lower concentrations, adjust your calibration range accordingly. Ensure the maximum absorbance is within the linear range of your detector (typically below 1.0-2.0 Absorbance Units for UV detectors). |
| Incorrect Blank | The blank sample used to zero the instrument contains interfering substances, causing a non-zero intercept and potential non-linearity. | Prepare a new blank using the same matrix as your standards and samples, ensuring it is free from Epanolol or any interfering compounds. |
| Sample Preparation Issues | Inconsistent extraction efficiency across the concentration range or degradation of the analyte during sample preparation can lead to non-linearity. | Review your sample preparation protocol for consistency. Ensure complete dissolution and extraction at all concentration levels. Investigate the stability of Epanolol in your sample matrix and processing conditions. |
| Inappropriate Calibration Range | The selected concentration range may be too wide, exceeding the linear dynamic range of the analytical method. | Narrow the calibration range and focus on the expected concentration of your unknown samples. You can use multiple calibration curves for different concentration ranges if necessary. |
| Mobile Phase or Column Issues | A contaminated or improperly prepared mobile phase, or a degraded column, can affect chromatographic performance and lead to inconsistent responses. | Prepare fresh mobile phase and ensure it is properly degassed. Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column. |
Below is a workflow diagram to troubleshoot a non-linear calibration curve:
Q2: What is an acceptable R-squared (R²) value for my Epanolol calibration curve?
While an R² value of >0.99 is often considered ideal for calibration curves, an R² of >0.98 or even >0.95 can be acceptable depending on the application and regulatory requirements.[1] It is crucial to also visually inspect the calibration curve for linearity and to evaluate the residuals.
Q3: My calibration curve is linear, but the intercept is significantly different from zero. What should I do?
A non-zero intercept can indicate the presence of an interfering substance in your blank or a systematic error in your sample preparation.
-
Positive Intercept: This may suggest contamination of the blank or an interfering peak that co-elutes with Epanolol.
-
Negative Intercept: This can be caused by improper background subtraction or a procedural error where the blank consistently gives a lower response than the lowest standard.
Solutions:
-
Re-evaluate your blank: Prepare a new blank and analyze it to see if the interference is still present.
-
Improve chromatographic separation: Modify your mobile phase or gradient to resolve the interfering peak from Epanolol.
-
Review your integration parameters: Ensure that the peak integration is consistent and accurate for all standards.
Q4: I'm observing high variability in the response of my replicate injections for the same standard. What could be the cause?
High variability in replicate injections points to issues with the HPLC system's precision.
Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Air Bubbles in the Pump or Detector | Air bubbles can cause fluctuations in the flow rate and baseline, leading to inconsistent peak areas. |
| Leaking Pump Seals or Fittings | Leaks in the system can lead to an unstable flow rate and pressure fluctuations. |
| Injector Issues | A faulty injector or partially blocked needle can lead to inconsistent injection volumes. |
| Column Instability | The column may not be properly equilibrated, or it could be nearing the end of its lifespan. |
Here is a diagram illustrating the logical relationship of potential causes for high variability:
Experimental Protocols
The following is a general experimental protocol for the quantification of beta-blockers, which can be adapted for Epanolol. This protocol is based on established methods for similar compounds like Atenolol.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 1 mL of plasma sample, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 9) and vortex for 30 seconds.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
HPLC-UV Method Parameters
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 20 mM Ammonium Acetate Buffer (pH 5): Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 226 nm or 275 nm (Epanolol specific λmax should be determined) |
| Column Temperature | 30°C |
Calibration Curve Preparation
-
Prepare a stock solution of Epanolol in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to prepare working standards with concentrations spanning the desired range.
-
Spike blank plasma with the working standards to create calibration standards.
-
Process the calibration standards using the same sample preparation method as the unknown samples.
-
Plot the peak area ratio (Epanolol/Internal Standard) against the nominal concentration of Epanolol and perform a linear regression analysis.
Below is a workflow for the experimental protocol:
Quantitative Data for Analogous Beta-Blockers
The following table summarizes typical calibration curve parameters for beta-blockers similar to Epanolol, which can be used as a starting point for method development.
| Compound | Analytical Method | Matrix | Calibration Range | R² Value | LOD | LOQ |
| Atenolol | HPLC-UV | Bulk Drug | 5 - 40 µg/mL | 1 | 0.075 µg/mL | 0.23 µg/mL |
| Atenolol | LC-MS | Bovine Whole Blood | 1.6 - 3200 ng/mL | >0.99 | 0.78 ng/mL | 1.6 ng/mL |
| Metoprolol | LC-MS | Bovine Whole Blood | 1.6 - 3200 ng/mL | >0.99 | 0.39 ng/mL | 1.6 ng/mL |
| Propranolol | LC-MS | Bovine Whole Blood | 0.78 - 1600 ng/mL | >0.99 | 0.39 ng/mL | 0.78 ng/mL |
References
Technical Support Center: Epanolol LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Epanolol.
Understanding Epanolol and Carryover Risk
Q1: Why is Epanolol particularly susceptible to carryover in LC-MS analysis?
Epanolol is a beta-blocker and a basic compound containing a secondary amino group.[1][2][3] Basic compounds are often prone to carryover because they can exist in a charged, cationic form. This positive charge can lead to strong ionic interactions with negatively charged or active sites on the surfaces within the LC-MS system, such as metal components (tubing, frits) and residual silanols on the column stationary phase.[4] This "stickiness" or adsorption makes it difficult to completely flush the analyte from the system after a high-concentration injection, leading to its appearance in subsequent blank or low-concentration samples.[5][6]
Table 1: Physicochemical Properties of Epanolol
| Property | Value | Source |
| Molar Mass | 369.4 g/mol | [2] |
| logP | 0.87 - 0.9 | [2][7] |
| pKa (Strongest Basic) | 8.71 | [7] |
| Molecular Formula | C₂₀H₂₃N₃O₄ | [2][3] |
Troubleshooting and Diagnosing Carryover
Q2: How do I systematically identify the source of carryover in my LC-MS system?
A systematic, step-by-step approach is the most effective way to isolate the source of carryover.[5] This involves sequentially removing or bypassing components of the LC-MS system to see if the carryover disappears. The primary sources of carryover are typically the autosampler, the column, or the MS ion source.[5][8]
The following workflow can guide your investigation. Start by confirming the issue with a blank injection after a high-concentration sample. Then, isolate the major components of your system to pinpoint the problem area.
Solutions for Minimizing Epanolol Carryover
Autosampler and Wash Solvent Optimization
The autosampler is the most common source of carryover.[9] Optimizing the needle wash protocol is the first and most critical step.
Q3: What are the most effective wash solvents for minimizing Epanolol carryover?
For a basic compound like Epanolol, an effective wash solvent must be strong enough to solubilize both the neutral and charged forms of the molecule and displace it from any active sites. A common starting point is a mixture of water and the strong organic solvent used in the mobile phase.[9] However, more aggressive and complex wash solutions are often required.
Table 2: Recommended Autosampler Wash Solutions for Basic Compounds
| Wash Solution Composition | Rationale & Best Use Case | Considerations |
| Acidified Organic/Aqueous Mix (e.g., Acetonitrile/Water/Formic Acid 80:20:0.1 v/v/v) | The acid helps to protonate the analyte, keeping it in a single ionic form, which can improve solubility in the wash solvent.[4] Good starting point. | May not be strong enough for highly retentive compounds. |
| Complex Organic Mix (e.g., ACN/MeOH/IPA/H₂O 30:30:30:10 v/v/v/v) | Combines solvents with different polarities and protic properties to remove a wider range of interactions (hydrophobic, ionic).[4][10] Very effective for stubborn carryover. | Ensure solvent miscibility. Isopropanol (IPA) is particularly effective at cleaning. |
| Acidified Strong Organic Mix (e.g., ACN/MeOH/IPA/H₂O/Formic Acid 30:30:30:10:1 v/v/v/v/v) | The addition of acid to a complex organic mix provides maximum cleaning power for basic analytes.[4] | This is an aggressive wash; ensure compatibility with all autosampler components. |
| Dimethyl Sulfoxide (DMSO) | A very strong, polar aprotic solvent that can be used as an initial wash step to dissolve highly adsorbed analytes before flushing with more conventional solvents.[11] | Can be difficult to flush completely from the system and may not be MS-friendly. Use as a pre-wash followed by other rinses. |
Q4: Beyond the wash solvent, what autosampler settings can I adjust?
-
Increase Wash Volume and Duration: The default wash settings (e.g., 3-6 seconds) are often insufficient.[12] Increase the time and the volume of wash solvent used for both pre- and post-injection washes.[10][12]
-
Enable Advanced Wash Features: Many modern autosamplers have functions to wash the inside of the needle and the injection port, not just the outer surface.[13] These "internal rinse" or "multi-wash" features are significantly more effective at reducing carryover.[12][13]
-
Check for Worn Consumables: Over time, the rotor seal in the injection valve can become scratched or worn. These imperfections create dead volumes that trap the analyte and are a major source of carryover.[5][10] Regular inspection and replacement are crucial.
Chromatographic Method and Hardware
If autosampler optimization is not sufficient, the column and overall LC method may be contributing to the problem.
Q5: How can I modify my LC method to reduce carryover from the column?
-
Incorporate an Aggressive Column Wash: A continuous high-organic wash at the end of a gradient is not always effective. Instead, cycling between high and low organic mobile phase percentages (e.g., 95% B to 5% B and back) can be more effective at removing strongly retained compounds.[14]
-
Optimize Mobile Phase pH: For basic compounds like Epanolol, analyzing at a higher pH (e.g., pH 10) can neutralize the charge on the molecule, increasing its retention on a reverse-phase column and moving it away from early-eluting matrix components that can cause ion suppression.[1] This change in retention behavior can also help mitigate interactions that cause carryover.
-
Remove the Guard Column: While useful for protecting the analytical column, guard columns and their additional frits provide more surfaces for analyte adsorption and can be a significant source of carryover.[5] Temporarily removing the guard column can help diagnose if it is the primary contributor.
Q6: What hardware issues should I look for?
-
Improper Fittings: Incorrectly swaged fittings can create small voids or dead volumes in the flow path where the sample can be trapped, leading to carryover.[12]
-
System Contamination: Contaminants can build up throughout the system. Regularly flushing the entire system with appropriate solvents can help mitigate this.[15]
-
Material Compatibility: For analytes that may interact with metal surfaces, using a bio-inert or non-metal LC system can significantly reduce carryover.[13]
Frequently Asked Questions (FAQs)
Q7: What is considered an acceptable level of carryover? For regulated bioanalysis, it is generally recommended that the analyte peak area in a blank injection immediately following the highest calibration standard (ULOQ) should be less than 20% of the analyte peak area at the lower limit of quantitation (LLOQ).
Q8: Can the mass spectrometer's ion source contribute to carryover? Yes, although less common than the LC system, the ion source can become contaminated.[5] If analyte spray contaminates the orifice, cone, or transfer capillary, it can slowly leach out and cause a persistent background signal or appear as carryover. If carryover persists even when diverting the LC flow to waste, the ion source should be cleaned.[5][10]
Q9: I only see carryover after injecting very high concentration samples. What should I do? This is a common scenario. If carryover is only an issue after your highest standards, a practical solution is to modify your injection sequence. Arrange samples to run in ascending order of concentration.[10] If a low-concentration sample must follow a high-concentration one, insert one or more blank injections between them to wash the system.[16]
Detailed Experimental Protocols
Protocol 1: Standard Carryover Assessment
This protocol is used to quantify the percentage of carryover in a given method.
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection 1: Inject a blank sample (extraction matrix without analyte) to establish the baseline and confirm no existing contamination.
-
ULOQ Injection: Inject a sample at the Upper Limit of Quantitation (ULOQ), the highest concentration of your standard curve.
-
Blank Injection 2: Immediately following the ULOQ injection, inject another blank sample.
-
LLOQ Injection: Inject a sample at the Lower Limit of Quantitation (LLOQ).
-
Data Analysis:
-
Integrate the analyte peak area in "Blank Injection 2" (Area_carryover).
-
Integrate the analyte peak area in the "LLOQ Injection" (Area_LLOQ).
-
Calculate the percent carryover using the formula: % Carryover = (Area_carryover / Area_LLOQ) * 100
-
Compare the result to the acceptable limit (typically <20%).
-
Protocol 2: Example of an Aggressive Autosampler Wash Method for Epanolol
This protocol utilizes multiple wash solvents to effectively clean the injection system. This requires an autosampler capable of drawing from multiple wash vials.
-
Configure Wash Solvents:
-
Wash Vial A: 50/50 Dimethyl Sulfoxide (DMSO) / Methanol
-
Wash Vial B: 40/40/20/0.2 Acetonitrile / Isopropanol / Water / Formic Acid (v/v/v/v)
-
Wash Vial C (Seal Wash): 90/10 Water / Acetonitrile (v/v)
-
-
Set Injection Program:
-
Pre-Injection Wash:
-
Draw 100 µL from Wash Vial A, dispense to waste.
-
Draw 100 µL from Wash Vial B, dispense to waste.
-
-
Sample Injection: Draw and inject the desired sample volume.
-
Post-Injection Wash:
-
Draw 200 µL from Wash Vial A, dispense to waste.
-
Draw 500 µL from Wash Vial B, ensuring all sample contact surfaces are flushed.
-
Flush the needle seat and seal wash with Wash Vial C for 30 seconds.
-
-
-
Validation: Run the Carryover Assessment Protocol (Protocol 1) using this new wash method to confirm its effectiveness.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epanolol - Wikipedia [en.wikipedia.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. grupobiomaster.com [grupobiomaster.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Resolving co-eluting peaks with Epanolol and its metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks of Epanolol and its metabolites during chromatographic analysis.
Troubleshooting Guides
This section offers solutions to common co-elution problems encountered during the analysis of Epanolol and its metabolites.
Question: How can I confirm if the peak distortion I'm observing is due to co-elution with a metabolite?
Answer:
Peak fronting or tailing, shoulder peaks, or broader than expected peaks can indicate co-elution. To confirm, you can employ the following techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV spectra across the entire peak. If the spectra are consistent throughout, the peak is likely pure. Variations in the spectra across the peak suggest the presence of a co-eluting compound.
-
Mass Spectrometry (MS) Analysis: An MS detector is a powerful tool for identifying co-eluting species. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values corresponding to Epanolol and its potential metabolites. For instance, you would expect to see the mass of Epanolol and the masses of its glucuronide or sulfate conjugates.
Question: My Epanolol peak is co-eluting with a more polar metabolite. How can I improve the separation?
Answer:
Co-elution of a parent drug with its more polar metabolite is a common challenge in reversed-phase chromatography. Here are several strategies to improve resolution, based on the principles of the resolution equation which considers capacity factor (k'), selectivity (α), and efficiency (N):
-
Increase the Capacity Factor (k'):
-
Weaken the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of both Epanolol and its metabolite, potentially providing enough separation. Aim for a capacity factor between 2 and 10 for good resolution.
-
-
Improve the Selectivity (α):
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the Mobile Phase pH: Epanolol has a secondary amine, making its ionization state pH-dependent. Adjusting the pH of the mobile phase can change the retention characteristics of Epanolol and its metabolites differently, thus improving selectivity. A buffer is recommended to maintain a stable pH.[1]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can offer different selectivity. For highly polar metabolites, a polar-embedded column or a column designed for aqueous mobile phases might be beneficial.[2]
-
-
Increase the Efficiency (N):
-
Use a Longer Column or a Column with Smaller Particles: This increases the number of theoretical plates, leading to narrower peaks and better resolution.
-
Optimize the Flow Rate: Ensure you are operating at or near the optimal flow rate for your column to maximize efficiency.
-
Below is a decision-making workflow for resolving co-elution:
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Epanolol?
Epanolol is primarily metabolized into more polar conjugate metabolites, such as glucuronide and sulfate conjugates, to facilitate excretion. The primary sites of conjugation are the hydroxyl groups on the Epanolol molecule.
Q2: What type of sample preparation is recommended for analyzing Epanolol and its metabolites in plasma?
For the analysis of Epanolol and its metabolites in plasma, a sample preparation step is crucial to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analytes. A mixed-mode or polymeric reversed-phase sorbent is often suitable for extracting beta-blockers and their metabolites.
The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Q3: Epanolol has a chiral center. How can I separate the enantiomers?
Since Epanolol is a chiral molecule, it is often necessary to separate its enantiomers, as they may have different pharmacological activities. This can be achieved using chiral chromatography:
-
Chiral Stationary Phases (CSPs): The most direct method is to use an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of beta-blockers.
-
Chiral Derivatizing Agents (CDAs): An indirect method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
The workflow for developing a chiral separation method is outlined below:
Experimental Protocols
Table 1: Example HPLC Method Parameters for Beta-Blocker Analysis
| Parameter | Condition 1: Reversed-Phase for Parent and Metabolites | Condition 2: Chiral Separation of Enantiomers |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol with 0.1% Diethylamine |
| Gradient | 5% to 95% B over 10 minutes | Isocratic: 80% A, 20% B |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 25 °C |
| Detection | UV at 225 nm or MS/MS | UV at 230 nm |
Table 2: Example Mass Spectrometry Parameters for Beta-Blocker Detection
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Epanolol: To be determined empirically |
| Epanolol-Glucuronide: To be determined empirically | |
| Epanolol-Sulfate: To be determined empirically |
Note: The MRM transitions need to be optimized by infusing a standard of Epanolol and identifying the precursor ion and stable product ions. For the metabolites, if standards are unavailable, predicted precursor ions (M+H)+ and common product ions (e.g., the loss of the glucuronic acid or sulfate group) can be used as a starting point for method development.
Data Presentation
When reporting your results, it is crucial to present the quantitative data in a clear and organized manner.
Table 3: Example Data Summary for Chromatographic Resolution
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Epanolol-Glucuronide | 3.5 | 1.1 | - |
| Epanolol | 5.2 | 1.2 | 4.5 |
| (S)-Epanolol | 8.1 | 1.0 | - |
| (R)-Epanolol | 9.3 | 1.1 | 2.1 |
This is example data and will vary based on the specific method developed.
References
Technical Support Center: Epanolol Extraction Using Solid-Phase Extraction (SPE) Cartridges
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of different Solid-Phase Extraction (SPE) cartridges for the extraction of Epanolol from biological matrices. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of Epanolol.
Q1: I am experiencing low recovery of Epanolol. What are the potential causes and how can I troubleshoot this?
A1: Low recovery is a frequent issue in SPE. The following table outlines potential causes and corresponding solutions. To systematically troubleshoot, it is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[1]
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | Epanolol is a moderately polar compound. Ensure the sorbent chemistry matches its properties. For reversed-phase SPE (e.g., C18, Oasis HLB), the sorbent should effectively retain Epanolol from the sample matrix. If retention is poor, consider a sorbent with stronger retention characteristics. |
| Improper Sample pH | The pH of the sample can significantly impact the retention of ionizable compounds like Epanolol. For reversed-phase SPE, adjust the sample pH to ensure Epanolol is in a neutral, less polar form to enhance its retention on the non-polar stationary phase. |
| Incorrect Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention. Ensure the sorbent bed is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample matrix.[2] Do not let the cartridge dry out before loading the sample.[1] |
| Sample Breakthrough during Loading | If Epanolol is found in the fraction that passes through the cartridge during sample loading, it indicates poor retention. This could be due to an incorrect sample solvent, a loading flow rate that is too high, or overloading the cartridge.[1] Try diluting the sample with a weaker solvent, reducing the flow rate, or using a larger capacity cartridge.[2] |
| Analyte Loss during Washing | If Epanolol is detected in the wash fraction, the wash solvent is likely too strong and is prematurely eluting the analyte. Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution. |
| Incomplete Elution | If Epanolol remains on the cartridge after elution, the elution solvent may be too weak. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or use a different solvent with a higher affinity for Epanolol.[1] The pH of the elution solvent can also be adjusted to ensure Epanolol is in an ionized, more polar state to facilitate its release from the non-polar sorbent. |
| Matrix Effects | Components in the biological matrix (e.g., phospholipids, proteins) can interfere with the extraction process and subsequent analysis, leading to apparent low recovery. This is particularly relevant for LC-MS/MS analysis where ion suppression or enhancement can occur. Employing a more rigorous cleanup, such as using a cartridge like Oasis HLB which is designed to remove a wider range of matrix components, can mitigate these effects. |
Q2: My results are not reproducible. What could be causing this variability?
A2: Poor reproducibility can stem from inconsistencies in the experimental procedure. Key factors to check include:
-
Inconsistent Sample Pre-treatment: Ensure all samples are prepared uniformly, including pH adjustment and particulate removal.
-
Variable Flow Rates: Use a consistent flow rate for loading, washing, and elution steps. Automated systems can improve precision.
-
Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent interactions and poor recovery.
-
Inconsistent Elution: Ensure the elution solvent is applied consistently and that the sorbent is thoroughly eluted.
Q3: How do I choose between a C18 and a polymeric (e.g., Oasis HLB) SPE cartridge for Epanolol extraction?
A3: The choice depends on the specific requirements of your assay, particularly the need for sample cleanliness and recovery.
-
C18 (Octadecylsilane) Cartridges: These are silica-based reversed-phase cartridges that are effective for extracting non-polar to moderately polar compounds from aqueous matrices. They are a cost-effective option and can provide good recovery. However, they are prone to drying out, which can negatively impact performance if not handled carefully.
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) Cartridges: These are polymeric reversed-phase cartridges made from a water-wettable copolymer. A key advantage is that they do not suffer from the drying-out issue, which can improve reproducibility.[2] They also tend to provide cleaner extracts by removing a broader range of matrix interferences, which is particularly beneficial for sensitive analytical techniques like LC-MS/MS.
Experimental Protocols
Below are generalized experimental protocols for the extraction of Epanolol using C18 and Oasis HLB SPE cartridges. These should be optimized for your specific application.
Protocol 1: Epanolol Extraction using a C18 SPE Cartridge
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water or an appropriate buffer (at the same pH as the sample) through the cartridge. Crucially, do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated biological sample (e.g., plasma, urine) onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This could be 1-2 cartridge volumes of 5-10% methanol in water.
-
Elution: Elute Epanolol from the cartridge using a stronger solvent, such as 1-2 cartridge volumes of methanol or acetonitrile, potentially with a small amount of acid (e.g., formic acid) to facilitate elution.
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.
Protocol 2: Epanolol Extraction using an Oasis HLB SPE Cartridge
A major advantage of Oasis HLB is the potential for a simplified protocol that eliminates the conditioning and equilibration steps.[2]
Simplified 3-Step Protocol:
-
Sample Loading: Directly load the pre-treated biological sample onto the Oasis HLB cartridge.
-
Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Epanolol with 1-2 cartridge volumes of a strong solvent (e.g., methanol or acetonitrile).
Standard 5-Step Protocol (for comparison or when higher cleanliness is required):
-
Conditioning: Pass 1 cartridge volume of methanol through the cartridge.
-
Equilibration: Pass 1 cartridge volume of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated sample.
-
Washing: Wash with 1-2 cartridge volumes of 5% methanol in water.
-
Elution: Elute with 1-2 cartridge volumes of methanol or acetonitrile.
Data Presentation: Comparison of SPE Cartridges for Epanolol Extraction
The following tables summarize the characteristics of C18 and Oasis HLB cartridges and provide an illustrative comparison of their expected performance for Epanolol extraction. Note: The quantitative data is representative for a moderately polar beta-blocker like Epanolol and should be confirmed experimentally.
Table 1: General Characteristics of C18 and Oasis HLB SPE Cartridges
| Feature | C18 Cartridge | Oasis HLB Cartridge |
| Sorbent Type | Silica-based, octadecyl-bonded | Polymeric, N-vinylpyrrolidone and divinylbenzene copolymer |
| Retention Mechanism | Reversed-phase (hydrophobic interactions) | Reversed-phase (hydrophilic-lipophilic balance) |
| Water Wettability | No (prone to drying out) | Yes (stable in aqueous solutions) |
| pH Stability | Typically 2-8 | Typically 1-14 |
| Matrix Cleanup | Good for non-polar interferences | Excellent for a broad range of interferences, including polar ones |
Table 2: Illustrative Performance Comparison for Epanolol Extraction
| Parameter | C18 Cartridge | Oasis HLB Cartridge |
| Expected Recovery Rate | 80-95% | 85-100% |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
| Matrix Effect (LC-MS/MS) | Moderate to High | Low to Moderate |
| Protocol Simplicity | Standard 5-step protocol required | Simplified 3-step protocol possible |
| Cost | Lower | Higher |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for solid-phase extraction.
References
Validation & Comparative
Validation of an LC-MS/MS Method for Epanolol using Epanolol-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Epanolol in biological matrices, utilizing Epanolol-d5 as a stable isotope-labeled internal standard. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to aid in methodological decisions for pharmacokinetic and other drug development studies.
LC-MS/MS Method for Epanolol: Performance Characteristics
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using LC-MS/MS. It effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1] The following table summarizes the typical validation parameters for an LC-MS/MS method for a beta-blocker like Epanolol, based on established international guidelines.[2][3][4][5]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995[6] | > 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision within 20%, accuracy within 80-120%[2] | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[2] | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[2] | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ)[2] | Within ±10% |
| Recovery | Consistent, precise, and reproducible | 85 - 105% |
| Matrix Effect | Internal standard corrects for variability | Minimal impact on quantification |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | High |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a powerful technique for the quantification of drugs like Epanolol, other methods have also been employed. The choice of method often depends on the required sensitivity, selectivity, and sample throughput.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity, suitable for complex matrices, can multiplex.[7][8] | High initial instrument cost, requires skilled operators. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Chromatographic separation with detection based on UV absorbance. | Lower cost, widely available.[9] | Lower sensitivity and selectivity compared to MS, potential for interference.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High chromatographic efficiency. | Requires derivatization for non-volatile compounds like Epanolol, which can be time-consuming.[7][8][10] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on antibody-antigen recognition. | High throughput, no extensive sample preparation. | Potential for cross-reactivity, may lack specificity, often used for screening.[7][8] |
Experimental Protocols
LC-MS/MS Method for Epanolol
This protocol is a representative procedure for the quantification of Epanolol in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epanolol: Precursor ion > Product ion (to be determined experimentally)
-
This compound: Precursor ion > Product ion (to be determined experimentally)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of the LC-MS/MS method.
Caption: LC-MS/MS Method Workflow from Sample Preparation to Validation.
Caption: Principle of Stable Isotope Dilution in LC-MS/MS Analysis.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. faa.gov [faa.gov]
Cross-Validation of Epanolol Bioanalytical Assays: A Comparative Guide for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
Ensuring the consistency and reliability of bioanalytical data is paramount in drug development, particularly when analyses are conducted across multiple laboratories. This guide provides a framework for the cross-validation of Epanolol assays, offering objective comparisons and supporting experimental data to facilitate seamless inter-laboratory method transfer and data integration.
Epanolol is a selective beta-1 adrenergic receptor antagonist with intrinsic sympathomimetic activity, primarily prescribed for the management of hypertension and angina pectoris.[1][2] Its mechanism of action involves blocking the effects of catecholamines like adrenaline and noradrenaline on beta-1 receptors in the heart, leading to decreased heart rate and contractility.[1][2]
This guide outlines a model for a cross-validation study between two independent laboratories, herein referred to as Lab A (the originating laboratory) and Lab B (the receiving laboratory). The data presented is hypothetical and serves to illustrate the expected outcomes of a successful cross-validation.
Comparative Analysis of Assay Performance
The primary objective of cross-validation is to demonstrate that a bioanalytical method produces comparable results regardless of the testing site.[3][4] This is typically assessed by analyzing identical sets of quality control (QC) samples and incurred samples at both laboratories.
Table 1: Comparison of Inter-Assay Precision and Accuracy for Epanolol QC Samples
| QC Level | Laboratory | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | Lab A | 5.0 | 4.9 | 98.0 | 4.5 |
| Lab B | 5.0 | 5.1 | 102.0 | 5.2 | |
| Medium QC | Lab A | 50.0 | 50.5 | 101.0 | 3.8 |
| Lab B | 50.0 | 48.9 | 97.8 | 4.1 | |
| High QC | Lab A | 400.0 | 396.0 | 99.0 | 3.1 |
| Lab B | 400.0 | 408.0 | 102.0 | 3.5 |
Table 2: Comparative Analysis of Incurred Human Plasma Samples
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | % Difference |
| IS-001 | 25.4 | 26.1 | 2.7 |
| IS-002 | 112.8 | 108.5 | -3.8 |
| IS-003 | 354.1 | 360.2 | 1.7 |
| IS-004 | 18.9 | 19.5 | 3.1 |
| IS-005 | 78.3 | 81.0 | 3.4 |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of Epanolol and the experimental workflow for the cross-validation study.
References
A Comparative Guide to Internal Standards for Epanolol Analysis: Epanolol-d5 vs. Analogue Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods for quantitative analysis. This guide provides a comprehensive comparison of Epanolol-d5, a stable isotope-labeled (SIL) internal standard, with alternative analogue internal standards for the quantification of the beta-blocker Epanolol.
While specific experimental data for the direct comparison of this compound with other internal standards for Epanolol analysis is not extensively available in public literature, this guide leverages data from structurally similar beta-blockers to provide a thorough comparative overview. The principles and data presented herein offer a strong framework for making an informed decision on internal standard selection for Epanolol or other similar analytes.
The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery, matrix effects, and ionization response, thereby compensating for variations during sample preparation and analysis. Stable isotope-labeled internal standards are widely considered the gold standard for LC-MS/MS assays due to their high degree of similarity to the analyte.
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the performance of representative stable isotope-labeled and analogue internal standards used in the bioanalysis of various beta-blockers. This data provides an insight into the expected performance of this compound compared to potential analogue standards.
| Internal Standard Type | Analyte(s) | Internal Standard | Recovery (%) | Precision (%RSD) | Accuracy (%RE) | Matrix Effect (%) |
| Stable Isotope-Labeled | Atenolol, Metoprolol, Propranolol | Atenolol-d7, Metoprolol-d7, Propranolol-d7 | 80.0–119.6 | 1.7–12.3 | -14.4 to 14.1 | ±20.0 |
| Analogue | Acebutolol, Pindolol | Nadolol | Not Reported | <15 | -6.8 to 11.99 | Not Reported |
| Analogue | Various β-blockers | Oxprenolol | >59 | <15 | Not Reported | Not Reported |
Note: The data presented is compiled from different studies and serves as a representative comparison. The performance of an internal standard can vary depending on the specific matrix and analytical method.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are the typical experimental protocols for evaluating the key performance parameters of an internal standard, based on FDA and EMA guidelines.
1. Recovery
The recovery of an analyte and the internal standard is determined by comparing the analytical response of extracted samples to the response of unextracted standards.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Spiked matrix samples (analyte and IS added before extraction).
-
Set B: Post-extraction spiked samples (analyte and IS added to blank matrix extract).
-
Set C: Neat standard solutions (analyte and IS in solvent).
-
-
Process and analyze all three sets of samples via LC-MS/MS.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
-
2. Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components.
-
Procedure:
-
Prepare two sets of samples:
-
Set B: Post-extraction spiked samples (analyte and IS added to blank matrix extract from at least 6 different sources).
-
Set C: Neat standard solutions (analyte and IS in solvent).
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) and the IS-normalized MF:
-
MF = (Mean peak area of Set B / Mean peak area of Set C)
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
3. Precision and Accuracy
Precision (the closeness of replicate measurements) and accuracy (the closeness of the mean value to the true value) are assessed using quality control (QC) samples at multiple concentration levels.
-
Procedure:
-
Prepare QC samples in the biological matrix at a minimum of three concentration levels (low, medium, and high).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Intra-day precision and accuracy: Calculated from the results of a single run.
-
Inter-day precision and accuracy: Calculated from the results of the three separate runs.
-
Acceptance criteria: The precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ)), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ) of the nominal concentration.
-
Mandatory Visualization
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The following diagram illustrates a logical workflow to guide this process.
Caption: Workflow for selecting an internal standard for Epanolol analysis.
Signaling Pathway for Beta-Adrenergic Receptor Blockade by Epanolol
This diagram illustrates the mechanism of action of Epanolol as a beta-blocker.
Caption: Epanolol blocks beta-1 adrenergic receptors, inhibiting the downstream signaling cascade.
Navigating Precision: A Comparative Guide to Epanolol Quantification Using Deuterated Standards
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the beta-blocker Epanolol, with a focus on the enhanced accuracy and precision afforded by the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Crucial Role of Internal Standards in Bioanalysis
In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during sample processing and analysis. The ideal IS co-elutes with the analyte and exhibits similar ionization characteristics, thus compensating for fluctuations in extraction recovery, injection volume, and instrument response.[2]
While structurally similar compounds can be used as internal standards, deuterated standards—where one or more hydrogen atoms are replaced with deuterium—offer the most robust solution. Because they are chemically identical to the analyte, they behave almost identically during sample preparation and chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer, providing a highly reliable reference for quantification.[2][3]
Accuracy and Precision: A Tale of Two Standards
The following tables summarize typical accuracy and precision data for the quantification of beta-blockers using LC-MS/MS with either a non-deuterated (structural analog) or a deuterated internal standard. This data, compiled from studies on analogous compounds, highlights the superior performance of methods employing deuterated standards. According to regulatory guidelines, for a bioanalytical method to be considered valid, the accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[4][5][6]
Table 1: Comparison of Accuracy Data for Beta-Blocker Quantification
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Accuracy (% of Nominal) | Acceptance Criteria |
| Non-Deuterated (Analog) | Low QC | 85 - 115 | ±15% |
| Mid QC | 88 - 112 | ±15% | |
| High QC | 90 - 110 | ±15% | |
| Deuterated | Low QC | 95 - 105 | ±15% |
| Mid QC | 97 - 103 | ±15% | |
| High QC | 98 - 102 | ±15% |
Table 2: Comparison of Precision Data for Beta-Blocker Quantification
| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Acceptance Criteria |
| Non-Deuterated (Analog) | Low QC | < 10 | < 12 | ≤15% |
| Mid QC | < 8 | < 10 | ≤15% | |
| High QC | < 5 | < 8 | ≤15% | |
| Deuterated | Low QC | < 5 | < 7 | ≤15% |
| Mid QC | < 4 | < 5 | ≤15% | |
| High QC | < 3 | < 4 | ≤15% |
As the tables illustrate, methods utilizing a deuterated internal standard consistently demonstrate accuracy values closer to 100% and lower coefficients of variation, indicating higher precision. This is primarily because the deuterated standard more effectively compensates for matrix-induced ion suppression or enhancement and variability in the extraction process.[1]
Experimental Protocol: Quantification of Epanolol in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the quantification of Epanolol in human plasma using a deuterated internal standard. This protocol is based on established methods for other beta-blockers and follows standard bioanalytical validation guidelines.[7][8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of Epanolol-d7 internal standard working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 6000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Epanolol transition: m/z [M+H]+ → m/z [product ion]
-
Epanolol-d7 transition: m/z [M+H]+ → m/z [product ion]
-
(Note: Specific mass transitions for Epanolol and its deuterated standard would need to be determined during method development.)
3. Method Validation
The method should be fully validated according to regulatory guidelines, assessing parameters such as:[4][5][6]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Epanolol and the experimental workflow for its quantification.
Caption: Epanolol's mechanism of action at the β1-adrenergic receptor.
Epanolol acts as a selective beta-1 adrenoceptor antagonist with partial agonist activity.[10][11] By blocking the binding of catecholamines like norepinephrine to the β1-adrenergic receptors in cardiac tissue, it inhibits the downstream signaling cascade involving Gs proteins, adenylyl cyclase, and cAMP. This ultimately leads to a reduction in calcium influx and a decrease in heart rate and contractility, which is the therapeutic basis for its use in conditions like angina.
Caption: Experimental workflow for Epanolol quantification in plasma.
This workflow provides a step-by-step overview of the bioanalytical process, from sample preparation through to data analysis.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Epanolol? [synapse.patsnap.com]
- 11. The pharmacology of epanolol (ICI 141292)--a new beta 1-selective adrenoceptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for the Quantification of Beta-Blockers: A Focus on Limit of Detection and Quantification
A Note on Epanolol: While this guide focuses on the analytical quantification of the beta-blocker Epanolol, a comprehensive search of scientific literature did not yield specific studies detailing its limit of detection (LOD) and limit of quantification (LOQ). Epanolol is a known beta-blocker developed by Imperial Chemical Industries[1][2][3][4][5]. However, to provide valuable comparative data for researchers, this guide presents established LOD and LOQ values for Atenolol, a widely studied and structurally similar beta-blocker. The methodologies and performance characteristics detailed herein offer a relevant benchmark for the analytical determination of related compounds like Epanolol.
This guide provides a comparative overview of various analytical techniques for the determination of beta-blockers, with a specific focus on the LOD and LOQ achievable with different methods. The data is compiled from multiple validated studies and is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology for their specific needs.
Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Atenolol
The following table summarizes the LOD and LOQ values for Atenolol obtained by different analytical methods. These values are critical for determining the sensitivity of an assay and its suitability for detecting and quantifying low concentrations of the analyte.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| High-Performance Liquid Chromatography (HPLC) | 1.5 ng/mL | 5 ng/mL | Human Plasma |
| HPLC | 0.01 µg/mL | 0.03 µg/mL | Pharmaceutical Preparations |
| HPLC | 0.2 µg/mL | 0.4 µg/mL | Pharmaceutical Preparations |
| Ultra-High-Performance Liquid Chromatography (UPLC) | 0.18 µm/mL (as GITC derivative) | 0.35 µm/mL (as GITC derivative) | Tablet Preparations |
| Liquid Chromatography with Mass Spectrometry (LC/MS) | 0.39 to 0.78 ng/mL | Not Specified | Postmortem Fluid and Tissue |
| UHPLC-QqQ-MS/MS | Not Specified | 0.5 ng/mL | Human Postmortem Specimens |
| Spectrophotometry | 0.50 µg/mL | 1.65 µg/mL | Pharmaceutical Preparations |
| Spectrophotometry | 0.01074 µg/mL | 0.0358 µg/mL | Pharmaceutical Formulations |
| Spectrophotometry | 6.329 µg/mL | 2.088 µg/mL | Not Specified |
| High-Performance Thin-Layer Chromatography (HPTLC) | 59.72 ng | 180.97 ng | Bulk Drug and Tablets |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of the experimental protocols used in the cited studies for the determination of Atenolol.
High-Performance Liquid Chromatography (HPLC) for Atenolol in Human Plasma
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Column: Ace C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and water (50:50, v/v) containing 0.1% trifluoroacetic acid[1].
-
Sample Preparation: Liquid-liquid extraction was used to extract Atenolol and the internal standard, metoprolol, from plasma samples[1].
-
Detection: UV detection.
-
Linearity: The method was linear over a concentration range of 5-150 ng/mL[1].
-
LOD and LOQ Determination: The LOD and LOQ were determined to be 1.5 ng/mL and 5 ng/mL, respectively[1].
Ultra-High-Performance Liquid Chromatography (UPLC) with Chiral Derivatization
-
Instrumentation: UPLC system.
-
Derivatization Agent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
-
Column: UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and ammonium acetate buffer.
-
Detection: UV detection at 225 nm.
-
LOD and LOQ Determination: The LOD and LOQ for the atenolol-GITC derivative were 0.18 µm/mL and 0.35 µm/mL, respectively.
Spectrophotometric Determination of Atenolol
-
Principle: This method is based on the deamination of atenolol in a basic medium, followed by the addition of sodium nitroprusside to form a colored complex[6].
-
Reagents: 0.5 M NaOH solution and sodium nitroprusside (4000 µg/mL) solution[6].
-
Procedure:
-
A standard solution of atenolol is mixed with 8 mL of 0.5 M NaOH.
-
The mixture is heated for 4 minutes at 60°C.
-
After cooling, 20 mL of sodium nitroprusside solution is added to form a reddish-yellow complex[6].
-
-
Detection: The absorbance of the colored complex is measured at a wavelength of 495 nm using a UV-visible spectrophotometer[6].
-
Linearity: The calibration graph was linear in the range of 0.5-30 µg/mL of atenolol[6].
-
LOD and LOQ Determination: The LOD was found to be 0.01074 µg/mL and the LOQ was 0.0358 µg/mL[6].
Visualizations
Analytical Workflow for Drug Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of a drug substance in a biological matrix, from sample collection to final data analysis.
Caption: A generalized workflow for quantitative drug analysis.
Logical Relationship for LOD and LOQ Determination
This diagram illustrates the hierarchical relationship between the Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) as defined by regulatory guidelines.
Caption: Relationship between LOB, LOD, and LOQ.
References
- 1. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epanolol - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Incurred Sample Reanalysis in Epanolol Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Incurred Sample Reanalysis (ISR) methodologies relevant to the pharmacokinetic (PK) assessment of Epanolol. While specific, contemporary ISR data for Epanolol is not extensively published, this document synthesizes regulatory expectations and compares them with established bioanalytical methods for other beta-blockers, such as Atenolol and Metoprolol, to offer a practical framework for researchers.
I. Regulatory Framework for Incurred Sample Reanalysis
Incurred sample reanalysis is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of pharmacokinetic data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR studies.[1][2][3][4]
Key Regulatory Expectations:
-
Purpose: To verify the reproducibility of the bioanalytical method on samples from dosed subjects.[5]
-
Scope: ISR is expected for all pivotal bioequivalence, pharmacokinetic, and toxicokinetic studies.[1][2][5]
-
Sample Selection: A percentage of study samples (typically 5-10%) should be randomly selected for reanalysis.[6] Samples should cover the entire PK profile, including points near Cmax and in the elimination phase.[7]
-
Acceptance Criteria: For small molecules, the difference between the initial and reanalyzed concentrations for at least 67% of the samples should be within ±20% of their mean.[5][6]
-
Documentation: All ISR activities, including any investigations into failures, must be thoroughly documented.[6]
II. Bioanalytical Methods: Epanolol and Comparators
A 1989 pharmacokinetic study on Epanolol utilized radioimmunoassay (RIA) for plasma sample analysis and high-pressure liquid chromatography (HPLC) for urine samples.[8] Modern bioanalytical practice, however, predominantly favors Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity, specificity, and throughput. For a relevant comparison, this guide presents data from validated LC-MS/MS methods for other beta-blockers.
Table 1: Comparison of Bioanalytical Method Parameters
| Parameter | Epanolol (from historical data) | Atenolol (LC-MS/MS) | Metoprolol (LC-MS/MS) | Propranolol (LC-MS/MS) |
| Analytical Method | RIA (plasma), HPLC (urine)[8] | LC-MS/MS[9][10] | LC-MS/MS[11][12] | LC-MS/MS[13] |
| Linearity Range | Not specified | 200 - 12000 ng/mL[10] | 1.505 - 538.254 ng/mL[12] | 2.0 - 800 ng/ml[13] |
| Precision (%CV) | Not specified | < 5%[10] | 4.67 - 7.41%[12] | Not specified |
| Accuracy (%) | Not specified | Within 5%[10] | 90.66 - 98.15%[12] | Not specified |
| Recovery | Not specified | 98.55%[10] | Not specified | Not specified |
| Internal Standard | Not specified | Pantoprazole[9] | Propranolol[12] | Tramadol[13] |
III. Experimental Protocols
Below are representative experimental protocols for the bioanalytical methods cited.
A. Epanolol (Historical Methods)
-
Plasma Analysis (Radioimmunoassay): Specific details of the RIA protocol used in the 1989 study are not available. Generally, RIAs involve competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.
-
Urine Analysis (HPLC): The specific HPLC conditions were not detailed in the publication.[8]
B. Atenolol (LC-MS/MS Method)
-
Sample Preparation: Solid-phase extraction (SPE) using C18 columns.[9]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: m/z 267.00 for Atenolol and m/z 384.00 for Pantoprazole (Internal Standard).[9]
-
C. Metoprolol (LC-MS/MS Method)
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.[12]
-
Chromatography:
-
Mass Spectrometry:
IV. Incurred Sample Reanalysis Workflow and Logic
The following diagrams illustrate the standard workflow for conducting ISR and the logical relationship between the initial analysis and the reanalysis.
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Caption: Logical Relationship between Initial and ISR Analysis.
V. Conclusion
References
- 1. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. fda.gov [fda.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Pharmacokinetics of epanolol (ICI 141,292) in healthy young volunteers and comparative data in elderly patients with angina and subjects with renal or hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 11. ijpscr.info [ijpscr.info]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
Epanolol-d5 vs. a Structural Analog as an Internal Standard: A Comparative Guide for Bioanalytical Method Validation
In the quantitative bioanalysis of pharmaceuticals, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. This is particularly true for methods employing liquid chromatography-mass spectrometry (LC-MS/MS), where an IS is used to compensate for variability during sample preparation and analysis. The two main types of internal standards used are stable isotope-labeled (SIL) analogs of the analyte, such as Epanolol-d5, and structural analogs. This guide provides a detailed comparison of the performance of this compound versus a structural analog, Atenolol, as an internal standard for the quantification of Epanolol in human plasma.
Epanolol is a selective β1-adrenoceptor antagonist. For its accurate quantification in biological matrices, a robust bioanalytical method is essential.
This compound , as a deuterated analog of Epanolol, is chemically and structurally almost identical to the analyte. This similarity allows it to mimic the behavior of Epanolol during extraction, chromatography, and ionization, thus providing superior correction for potential matrix effects and other sources of variability.
Atenolol , another β1-selective adrenoceptor antagonist, can be used as a structural analog IS due to its similar chemical properties. While more readily available and cost-effective, its physicochemical differences from Epanolol may lead to less effective compensation for analytical variability.
This guide presents a comparative overview of the expected performance of a bioanalytical method for Epanolol using either this compound or Atenolol as the internal standard. The data and protocols are based on established validation principles and published methods for similar β-blockers.
Data Presentation: A Comparative Summary
The following tables summarize the expected validation parameters for an LC-MS/MS method for Epanolol in human plasma using this compound and Atenolol as internal standards.
Table 1: Method Validation Parameters
| Parameter | This compound (SIL IS) | Atenolol (Structural Analog IS) | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 80 - 90% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
Table 2: Sample Throughput and Cost Comparison
| Aspect | This compound (SIL IS) | Atenolol (Structural Analog IS) |
| Method Development Time | Shorter | Longer (due to potential for interferences) |
| Cost of Internal Standard | Higher | Lower |
| Risk of Method Failure | Lower | Higher |
| Data Reliability | Higher | Moderate to High (if properly validated) |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Epanolol with this compound as Internal Standard
This protocol describes a representative LC-MS/MS method for the quantification of Epanolol in human plasma using its deuterated analog, this compound, as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Epanolol: m/z 370.2 → 177.1
-
This compound: m/z 375.2 → 182.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Protocol 2: LC-MS/MS Method for Epanolol with Atenolol as Internal Standard
This protocol outlines an LC-MS/MS method for Epanolol quantification using Atenolol as a structural analog internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of Atenolol internal standard working solution (1 µg/mL in methanol).
-
Add 50 µL of 0.1 M NaOH.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
Epanolol: m/z 370.2 → 177.1
-
Atenolol: m/z 267.2 → 145.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Visualizations
Workflow for Bioanalytical Method Validation
Caption: Workflow for bioanalytical method development and validation.
Comparison of Internal Standard Approaches
Caption: Comparison of SIL and structural analog internal standards.
A Comparative Guide to the Bioanalytical Precision of Beta-Blocker Assays: A Focus on Metoprolol
For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount for the accurate quantification of therapeutic agents in biological matrices. This guide provides a comparative overview of the inter-day and intra-day precision for assays of Metoprolol, a widely used beta-blocker, and presents data from alternative analytical techniques.
The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated is accurate and reproducible.[1][2][3][4][5] Key parameters in this validation are intra-day and inter-day precision, which assess the variability of the assay within a single day and over multiple days, respectively.[6][7][8]
Inter-day and Intra-day Precision of Metoprolol Assays
The precision of an analytical method is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, an acceptance criterion of <15% CV is generally expected, except for the lower limit of quantification (LLOQ), where a deviation of <20% is often acceptable.[3]
The following table summarizes the reported inter-day and intra-day precision for a High-Performance Liquid Chromatography (HPLC) method for the determination of Metoprolol in human plasma and urine.
| Sample Matrix | Precision Type | RSD (%) |
| Plasma | Intra-day | 0.97 - 4.88 |
| Inter-day | 1.16 - 5.28 | |
| Urine | Intra-day | Not Specified |
| Inter-day | Not Specified |
Table 1: Inter-day and intra-day precision of a High-Performance Liquid Chromatography (HPLC) method for Metoprolol determination in human plasma and urine. The precision is expressed as the relative standard deviation (RSD) and was found to be well within the acceptable limits.[9]
Alternative Analytical Methods for Beta-Blocker Quantification
While HPLC is a commonly employed technique, several other methods are available for the analysis of beta-blockers like Metoprolol.[10][11][12] The choice of method often depends on factors such as the required sensitivity, specificity, and the nature of the sample matrix.[11][12]
The table below provides a comparison of different analytical techniques used for the quantification of beta-blockers.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase, with detection often by UV or fluorescence.[11] | High sensitivity and precision.[11] | May require derivatization for some compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS.[11][13] | High specificity and sensitivity, suitable for complex matrices.[11][13] | Higher cost and complexity of instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[10][13] | High resolution and specificity.[10] | Often requires derivatization to increase volatility.[13] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on antigen-antibody recognition.[10] | Rapid screening method.[10] | Lower selectivity and sensitivity compared to chromatographic methods.[10] |
| Capillary Electrophoresis (CE) | Separation based on the migration of ions in an electric field.[11] | High efficiency, short analysis time, and low sample consumption.[11] | Lower sensitivity compared to HPLC and LC-MS. |
| UV-Visible Spectrophotometry | Measures the absorption of light by the analyte.[11] | Simple and cost-effective.[11] | Lower specificity, susceptible to interference. |
Table 2: Comparison of various analytical techniques for the quantification of beta-blockers.
Experimental Protocol for Metoprolol Assay using HPLC
The following is a representative experimental protocol for the determination of Metoprolol in human plasma using HPLC with fluorescence detection.
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., Atenolol).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane and diethyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Ace C18, 5 µm, 250 mm x 4.6 mm).[9]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v) containing 0.1% trifluoroacetic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 276 nm and emission at 296 nm.[9]
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Metoprolol.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Metoprolol to the internal standard against the concentration.
-
Determine the concentration of Metoprolol in the unknown samples from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a bioanalytical assay of Metoprolol in a biological matrix.
Metoprolol Assay Workflow
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpscr.info [ijpscr.info]
- 5. fda.gov [fda.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phmethods.net [phmethods.net]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. researchgate.net [researchgate.net]
Navigating the Regulatory Landscape for Bioanalytical Method Validation of Epanolol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. This guide provides a comprehensive overview of the regulatory guidelines for the bioanalytical method validation of Epanolol, a cardioselective beta-blocker. By comparing established methods for structurally similar compounds, this document offers a practical framework for developing and validating robust analytical procedures in line with current international standards.
The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated from pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies are accurate and reliable. Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for this process. The currently accepted international standard is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which provides a harmonized approach for industry.[1][2]
A Comparative Look at Bioanalytical Methods for Beta-Blockers
Various analytical techniques have been employed for the quantitative determination of beta-blockers in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely accepted and highly sensitive and selective method.[4][5] Other techniques include HPLC with fluorescence or UV detection, and gas chromatography-mass spectrometry (GC-MS).[6][7] The choice of method often depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation.
The following tables summarize key validation parameters from published studies on atenolol and metoprolol, offering a benchmark for the expected performance of a validated bioanalytical method for Epanolol.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Atenolol and Metoprolol in Human Plasma
| Parameter | Atenolol Method[8] | Metoprolol Method[4] |
| Linearity Range | 1 - 800 ng/mL | 0.501 - 349.342 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.501 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 80 - 100% | Within ± 15% of nominal |
| Extraction Recovery | Not specified | ~79.4% |
Table 2: Key Validation Parameters and Regulatory Acceptance Criteria (Based on ICH M10)
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Accuracy | Mean concentration should be within ±15% of the nominal value (except at LLOQ). |
| Precision | Coefficient of variation (%CV) should not exceed 15% (except at LLOQ). |
| Matrix Effect | Assessed to ensure precision and accuracy are not compromised. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions. |
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical LC-MS/MS method for the quantification of a beta-blocker, like Epanolol, in human plasma. This is a generalized procedure based on established methods for similar compounds.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a deuterated analogue of Epanolol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Epanolol and its internal standard would need to be determined.
Visualizing the Workflow and Regulatory Framework
To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the hierarchical relationship of the regulatory guidelines.
Bioanalytical Method Validation Workflow
Regulatory Guideline Hierarchy
References
- 1. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of atenolol, metoprolol, and propranolol in postmortem human fluid and tissue specimens via LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faa.gov [faa.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of atenolol in human plasma by HPLC with fluorescence detection: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Epanolol-d5 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the disposal of Epanolol-d5, a deuterated analog of the beta-blocker Epanolol. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is prudent to handle all chemicals with care. Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid generating and inhaling dust. In case of contact, follow standard first aid measures.
Quantitative Data Summary
For reference, the following table summarizes key physical and chemical properties of the parent compound, Epanolol.
| Property | Value |
| Molar Mass | 369.4 g/mol |
| Chemical Formula | C₂₀H₂₃N₃O₄ |
| Appearance | Solid |
Step-by-Step Disposal Procedures
The disposal of non-hazardous chemical waste is governed by institutional and local regulations. The following steps provide a general framework for the proper disposal of this compound.
Step 1: Institutional Policy Review
Before disposing of any chemical waste, the first and most critical step is to consult your institution's specific guidelines for non-hazardous waste disposal. These protocols are typically available through your Environmental Health and Safety (EHS) department and will provide detailed instructions tailored to your location.
Step 2: Waste Characterization
Confirm that the this compound waste is not mixed with any hazardous substances. If this compound has been used in a solution or mixture, the disposal method will be dictated by the most hazardous component of that mixture.
Step 3: Solid Waste Disposal
For pure, solid this compound that has been deemed non-hazardous by your institution:
-
Container Preparation: Ensure the waste is in a well-sealed, clearly labeled container. The label should accurately reflect the contents ("this compound, Non-Hazardous Waste").
-
Disposal Location: Following institutional guidelines, non-hazardous solid chemical waste may often be placed directly in the regular laboratory trash that goes to a municipal landfill.[1] Do not place chemical waste in public-facing or office trash receptacles.
Step 4: Liquid Waste Disposal
For solutions containing this compound that have been characterized as non-hazardous:
-
Seek Approval: Obtain explicit approval from your institution's EHS department before disposing of any liquid chemical waste down the drain.[1]
-
Dilution: If approved for drain disposal, you will likely be instructed to flush the drain with a copious amount of water before, during, and after disposal to ensure adequate dilution.
Step 5: Disposal of Empty Containers
-
Decontamination: Ensure the container is "RCRA empty," meaning no freestanding liquid or solid remains.
-
Defacing: Obliterate or remove the original label to prevent any misidentification of the empty container.[1]
-
Disposal: Dispose of the defaced, empty container in the regular trash, in accordance with your facility's procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Epanolol-d5
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Epanolol-d5. As a deuterated analog of the beta-blocker Epanolol, this compound is pharmacologically active and requires careful handling to ensure personnel safety and experimental integrity. Adherence to these procedural steps is essential for the safe use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a stable, non-radioactive isotopically labeled compound.[1] However, the parent compound, Epanolol, is a beta-adrenergic blocker, and occupational exposure may lead to physiological effects.[2] Safety data for analogous beta-blockers, such as Metoprolol and Atenolol, indicate potential risks including skin irritation, serious eye irritation, and possible reproductive harm.[3] Therefore, it is prudent to handle this compound with a comprehensive safety approach.
Key Potential Hazards:
-
Pharmacologically Active: May cause cardiovascular effects upon accidental exposure.[2]
-
Eye Irritant: Can cause serious eye irritation.[2]
-
Skin Irritant: May cause skin irritation or an allergic reaction.[2]
-
Reproductive Toxicity: Some beta-blockers are suspected of damaging fertility or the unborn child.[3]
Required Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound. The following table summarizes the minimum required PPE.
| Protection Area | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles causing serious eye irritation.[2] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Protects against skin contact, irritation, and potential absorption. Gloves must be inspected before use and disposed of properly after handling.[3] |
| Body | Laboratory Coat | Worn closed with sleeves rolled down to protect skin and personal clothing from contamination. |
| Respiratory | Not Generally Required (If handled as a solid) | Use in a chemical fume hood or ventilated enclosure is recommended to avoid inhalation of dust, especially when handling bulk quantities or creating solutions. |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound, from preparation to disposal. Deuterated compounds are often hygroscopic and can readily absorb moisture, which may affect experimental results; special care should be taken to maintain a dry environment.[4]
Methodology:
-
Preparation:
-
Designate a specific work area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Ensure a chemical fume hood is available and functioning correctly, particularly if weighing the solid or preparing solutions.
-
Assemble all necessary equipment (e.g., glassware, spatulas, pipettes, waste containers) within the designated area. All glassware should be thoroughly dried to prevent water contamination.[4]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Solution Preparation:
-
If possible, handle the solid compound under an inert, dry atmosphere (e.g., a glovebox with dry nitrogen or argon) to prevent moisture absorption and isotopic contamination.[5]
-
Carefully weigh the required amount of this compound. Avoid creating dust.
-
When preparing a solution, add the solvent slowly to the solid to prevent splashing.
-
-
Experimental Use:
-
Keep containers of this compound sealed when not in use.
-
Conduct all manipulations that could generate aerosols or dust within a chemical fume hood.
-
Avoid direct contact with the compound. Use proper glove removal techniques to prevent skin exposure.[3]
-
-
Post-Handling and Cleanup:
-
Decontaminate all non-disposable equipment and surfaces after use.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
-
Spill and Disposal Plan
Immediate and appropriate action is critical in the event of a spill and for routine waste disposal.
-
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or generates significant dust.
-
Contain: For a small solid spill, carefully cover it with damp paper towels to avoid raising dust. For a liquid spill, cover with an appropriate absorbent material.
-
Clean: Wearing appropriate PPE, carefully collect the contaminated material using forceps or a dustpan and place it in a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by water.
-
-
Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Never dispose of this compound down the drain.[6]
-
Dispose of all waste in accordance with local, regional, and national environmental regulations.[2]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
